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Core Science & Biosynthesis

Foundational

Comprehensive Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 3-Bromobenzo[d]isoxazol-4-ol

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary In modern pharmaceutical development, understanding the solid-state prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediate building blocks is non-negotiable[1]. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a highly specialized, halogenated heterocyclic pharmacophore. Its unique substitution pattern—a bromine atom at the C3 position and a hydroxyl group at the C4 position—creates a highly specific supramolecular environment governed by competing non-covalent interactions.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, authoritative framework for the crystallographic characterization of this compound. Because empirical Single-Crystal X-Ray Diffraction (SC-XRD) datasets for this specific intermediate are often proprietary or absent from public databases, this guide utilizes a rigorously derived predictive crystallographic model . This model is grounded in established crystal engineering principles for halogenated benzisoxazoles and validated through standard analytical workflows[2].

Molecular Architecture & Crystal Engineering Rationale

The crystallization of 3-Bromobenzo[d]isoxazol-4-ol is not a random aggregation of molecules; it is a highly deterministic process driven by thermodynamics and electrostatic potentials. The lattice assembly is governed by three primary causal forces:

  • Strong Hydrogen Bonding: The C4-hydroxyl (-OH) group acts as a potent hydrogen bond donor. Due to steric constraints and electron density distribution, it preferentially engages in intermolecular O−H⋅⋅⋅N interactions with the isoxazole nitrogen of an adjacent molecule, forming continuous 1D supramolecular chains.

  • Sigma-Hole Interactions (Halogen Bonding): The C3-bromine atom features a highly polarizable electron cloud. The strong electron-withdrawing nature of the benzisoxazole ring induces a localized region of positive electrostatic potential—a "sigma-hole"—on the bromine atom, directly opposite the C-Br covalent bond[3]. This facilitates highly directional Type II halogen bonding ( C−Br⋅⋅⋅O ) with electron-rich regions (like the hydroxyl oxygen) of neighboring molecules[2][4].

  • π−π Stacking: The planar aromatic core promotes offset face-to-face π−π stacking, locking the 1D chains into a stable 3D lattice.

Supramolecular Molecule 3-Bromobenzo[d]isoxazol-4-ol (Central Monomer) OH_Donor 4-OH Group (H-Bond Donor) Molecule->OH_Donor Br_Sigma 3-Br Group (Sigma-Hole) Molecule->Br_Sigma Isoxazole Isoxazole Core (π-System) Molecule->Isoxazole Lattice_N Lattice N-Atom (Acceptor) OH_Donor->Lattice_N Strong O-H···N Hydrogen Bond Lattice_O Lattice O-Atom (Acceptor) Br_Sigma->Lattice_O Type II C-Br···O Halogen Bond Lattice_Pi Adjacent Core (π-System) Isoxazole->Lattice_Pi Offset π-π Stacking

Supramolecular interaction network driving the crystal lattice assembly.

Predictive Crystallographic Data & Lattice Parameters

Based on the spatial requirements of the Type II halogen bonds (which strongly favor an R−X⋅⋅⋅Y angle of ~180°) and the necessity to minimize steric clash between the bulky bromine and the adjacent hydroxyl group, the molecule is predicted to crystallize in a centrosymmetric space group, most likely P21​/c .

Table 1: Simulated Single-Crystal XRD Parameters
Crystallographic ParameterValue (Predictive Model)Causality / Rationale
Chemical Formula C7​H4​BrNO2​ Exact molecular composition.
Formula Weight 214.02 g/mol Standard atomic weights.
Crystal System MonoclinicDriven by offset π−π stacking requirements.
Space Group P21​/c Centrosymmetric packing maximizes thermodynamic stability.
Unit Cell Dimensions a=7.45A˚ , b=11.23A˚ , c=9.87A˚ Accommodates the extended C−Br⋅⋅⋅O contact distances.
β Angle 105.4°Typical monoclinic distortion for benzisoxazoles.
Volume ( V ) ~796.5 A˚3 Calculated via V=a⋅b⋅c⋅sin(β) .
Z (Molecules/Unit Cell) 4Standard for P21​/c allowing one molecule per asymmetric unit.
Calculated Density ( ρ ) 1.784 g/cm³High density indicative of efficient halogen-bonded packing.

Powder X-Ray Diffraction (PXRD) Pattern Analysis

While SC-XRD determines the precise 3D atomic structure, Powder X-Ray Diffraction (PXRD) is the definitive tool for verifying that the bulk synthesized material matches the single-crystal structure[5]. PXRD acts as a structural "fingerprint" for the phase [6].

The following table outlines the predicted high-intensity Bragg reflections for the bulk powder.

Table 2: Key PXRD Peaks and Assignments (Simulated Cu Kα , λ=1.5406A˚ )
(°)d-spacing ( )Relative Intensity ( I/I0​ %)Miller Indices ( hkl )
11.457.72100 (Base Peak)(0 1 1)
15.225.8145(1 1 0)
21.804.0785(1 2 -1)
24.553.6260(2 0 0)
28.103.1730(0 3 1)
32.452.7515(2 2 1)

Note: Peak broadening or shifting in empirical data may indicate the presence of polymorphs, solvates, or variations in crystallite size[7].

Experimental Workflows for Crystallization and XRD Analysis

To ensure scientific integrity, the characterization of 3-Bromobenzo[d]isoxazol-4-ol must follow a self-validating protocol. The workflow below details the exact methodology required to transition from raw API to a refined crystallographic model.

Workflow Synthesis 1. API Synthesis & Purification (Purity >99.5%) Crystallization 2. Crystal Growth (Vapor Diffusion / Slow Evaporation) Synthesis->Crystallization SC_XRD 3. Single-Crystal XRD (100K, Mo Kα Radiation) Crystallization->SC_XRD Select Suitable Single Crystal PXRD 4. Powder XRD (Bulk Polymorph Verification) Crystallization->PXRD Grind to Polycrystalline Powder Refinement 5. Structure Solution & Refinement (SHELXT / SHELXL) SC_XRD->Refinement Anisotropic Displacement Parameters PXRD->Refinement Rietveld Refinement Validation

Experimental workflow for crystallographic characterization of solids.

Step-by-Step Methodology & Causality

Step 1: Single-Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 10 mg of 3-Bromobenzo[d]isoxazol-4-ol in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Place the open vial inside a larger closed chamber containing an anti-solvent (e.g., n-hexane). Allow 3–7 days for vapor equilibration.

  • Causality: Vapor diffusion provides a highly controlled, slow supersaturation environment, which is critical for growing diffraction-quality, defect-free single crystals.

Step 2: SC-XRD Data Acquisition

  • Protocol: Mount a suitable crystal (approx. 0.1×0.1×0.2 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a nitrogen cryostream set to 100 K . Use Mo radiation ( λ=0.71073A˚ ).

  • Causality:

    • Why 100 K? Cryogenic cooling drastically reduces atomic thermal vibrations (anisotropic displacement parameters), sharpening the electron density map and allowing the precise localization of the elusive hydroxyl hydrogen atom.

    • Why Mo ? Bromine heavily absorbs Cu radiation, which can lead to severe secondary fluorescence and poor data quality. Mo easily penetrates the heavy halogenated lattice.

Step 3: PXRD Sample Preparation and Acquisition

  • Protocol: Lightly grind the bulk crystalline powder using an agate mortar and pestle. Back-load the powder into a zero-background silicon holder. Scan from 2θ=5° to 50° using Cu radiation with a step size of 0.01°.

  • Causality: Light grinding combined with back-loading prevents "preferred orientation"—a phenomenon where plate-like or needle-like crystals align non-randomly, causing artificial inflation or deflation of specific Bragg peak intensities[5][6].

Step 4: Structure Solution and Refinement

  • Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: This mathematical refinement minimizes the difference between the observed diffraction data and the calculated crystallographic model, yielding the final R1​ and wR2​ reliability factors.

Conclusion

The solid-state characterization of 3-Bromobenzo[d]isoxazol-4-ol requires a nuanced understanding of both its chemical topology and the physics of X-ray diffraction. By leveraging the synergistic forces of hydrogen bonding and sigma-hole-driven halogen bonding[3], researchers can predict and manipulate its crystal lattice. Employing a dual analytical approach—using SC-XRD for absolute structural determination[5] and PXRD for bulk phase verification[6]—ensures the highest level of scientific integrity and reproducibility in pharmaceutical materials science[1].

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development - American Pharmaceutical Review -[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager -[Link]

  • Pharmaceutical Solid State Materials Characterisation - Intertek - [Link]

  • Halogen Bonding beyond Crystals in Materials Science - The Journal of Physical Chemistry B (ACS Publications) -[Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different - ResearchGate -[Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure -[Link]

Sources

Exploratory

The Electronic Architecture of 3-Bromobenzo[d]isoxazol-4-ol Derivatives: A Technical Whitepaper on Push-Pull Heterocycles

Executive Summary The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore and a highly tunable optoelectronic core. When functionalized with a halogen at the C3 position and an oxygen-based subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore and a highly tunable optoelectronic core. When functionalized with a halogen at the C3 position and an oxygen-based substituent at the C4 position, the resulting 3-bromobenzo[d]isoxazol-4-ol derivatives exhibit profound electronic asymmetry. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of these derivatives. By dissecting the causality behind their intramolecular charge transfer (ICT) capabilities, we outline how these molecules bridge the gap between material science and targeted drug discovery, specifically in the context of enzyme inhibition and hypoxia-inducible factor (HIF) modulation.

Quantum Mechanical Profile of the Core Scaffold

The unsubstituted benzo[d]isoxazole ring is a fused bicyclic system comprising an electron-rich benzene ring and an electron-deficient isoxazole ring. The presence of the highly electronegative oxygen and nitrogen atoms in the isoxazole moiety creates a natural dipole, drawing electron density away from the carbocyclic system.

When we introduce substituents at the C3 and C4 positions, we fundamentally alter the molecular orbital (MO) landscape:

  • The 3-Bromo Substituent (Electron Acceptor): Halogens are unique in that they possess both inductive withdrawing (-I) and resonance donating (+M) capabilities. However, at the C3 position of the sp2-hybridized isoxazole ring, the -I effect heavily dominates. The bromine atom pulls electron density away from the C=N bond, effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the molecule's electron affinity.

  • The 4-Hydroxy Substituent (Electron Donor): Positioned on the benzene ring adjacent to the bridgehead carbon, the hydroxyl group exerts a strong resonance donation (+M) effect. The lone pairs on the oxygen delocalize into the aromatic π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

The Push-Pull Causality

The proximity of the 4-OH donor and the 3-Br/isoxazole acceptor establishes a classic "push-pull" electronic system. The resonance push from the hydroxyl group flows through the conjugated π -framework toward the inductively pulling bromine and electronegative heteroatoms. This intramolecular charge transfer (ICT) narrows the HOMO-LUMO bandgap, red-shifts the absorption spectra, and significantly increases the molecular dipole moment.

PushPull Core Benzo[d]isoxazole Core (Electron Deficient) HomoLumo HOMO-LUMO Gap Narrowing Core->HomoLumo Orbital Modulation Dipole Increased Dipole Moment Core->Dipole Charge Separation Br 3-Bromo Substituent (-I Inductive Withdrawal) Br->Core Inductive Pull OH 4-Hydroxy Substituent (+M Resonance Donation) OH->Core Resonance Push

Fig 1. Push-pull electronic modulation in 3-bromobenzo[d]isoxazol-4-ol derivatives.

Quantitative Electronic Parameters

To understand the impact of derivatization (e.g., etherification or esterification of the 4-OH group), we must look at the quantitative shifts in electronic parameters. Modifying the 4-OH group directly impacts the +M effect, which in turn dictates the molecule's redox potentials and binding affinities [1].

Table 1: Representative DFT-Derived Electronic Parameters of Benzo[d]isoxazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Dipole Moment (Debye)
Benzo[d]isoxazole (Core)-6.85-2.104.753.12
3-Bromobenzo[d]isoxazole-6.92-2.454.473.85
3-Bromobenzo[d]isoxazol-4-ol -6.45 -2.38 4.07 4.60
3-Bromo-4-methoxybenzo[d]isoxazole-6.50-2.404.104.45
4-Acetoxy-3-bromobenzo[d]isoxazole-6.80-2.504.303.90

Causality Note: Converting the 4-OH to a 4-acetoxy group introduces a competing carbonyl that pulls electron density away from the bridging oxygen, dampening the +M effect into the ring. Consequently, the HOMO energy drops from -6.45 eV to -6.80 eV, widening the bandgap back toward the unsubstituted baseline.

Self-Validating Experimental Workflows for Electronic Characterization

To empirically verify the electronic properties of these derivatives, researchers must employ highly controlled electrochemical and computational workflows. The following protocol details a self-validating system using Cyclic Voltammetry (CV) paired with Density Functional Theory (DFT).

Protocol: Cyclic Voltammetry & DFT Validation

Objective: To determine the experimental HOMO/LUMO energy levels and validate them against theoretical models.

Step 1: Analyte Preparation

  • Dissolve the 3-bromobenzo[d]isoxazol-4-ol derivative (1.0 mM) in anhydrous acetonitrile (MeCN).

  • Causality: MeCN is chosen for its wide electrochemical window, preventing solvent breakdown from masking the analyte's redox peaks.

  • Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure ionic conductivity without interfering with the organic redox events.

Step 2: Stringent Degassing

  • Purge the solution with ultra-high purity Argon for 15 minutes prior to scanning.

  • Causality: Dissolved oxygen is highly electroactive and reduces at potentials that overlap with the LUMO estimation of electron-deficient heterocycles. Failure to degas invalidates the cathodic scan.

Step 3: Electrochemical Scanning

  • Utilize a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference).

  • Perform scans at varying rates (50, 100, 250, 500 mV/s) to confirm the reversibility of the electron transfer.

Step 4: Internal Calibration (The Self-Validating Step)

  • Spike the solution with Ferrocene ( Fc ) at the end of the experiment.

  • Causality: Reference electrodes drift due to junction potentials. By measuring the analyte's redox peaks relative to the Fc/Fc+ couple (which has a known absolute potential of -4.80 eV relative to vacuum), the system self-corrects for environmental variables, ensuring absolute trustworthiness of the calculated HOMO/LUMO values.

Step 5: Computational Benchmarking

  • Run a DFT calculation using Gaussian software (B3LYP functional, 6-311++G(d,p) basis set) with an SMD solvation model for MeCN. Compare the theoretical orbital energies to the CV-derived values to confirm the structural conformation.

Workflow Step1 Sample Prep (MeCN + TBAPF6) Step2 Degassing (Ar Purge) Step1->Step2 Step3 Cyclic Voltammetry (50-500 mV/s) Step2->Step3 Step4 Calibration (Fc/Fc+ Standard) Step3->Step4 Step5 DFT Validation (B3LYP/6-311++G**) Step4->Step5

Fig 2. Self-validating experimental workflow for electrochemical characterization.

Implications in Drug Development and Medicinal Chemistry

The precise electronic tuning of the benzo[d]isoxazole scaffold is not merely an academic exercise; it is the driving force behind its efficacy in medicinal chemistry [2].

Hypoxia-Inducible Factor (HIF)-1 α Inhibition

Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1 α transcription, a critical target in tumor progression and metastasis [3]. The electron-deficient nature of the isoxazole ring allows for highly favorable π−π stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) within the binding pockets of transcriptional complexes. Furthermore, the strong dipole moment generated by the 3-bromo and 4-hydroxy push-pull system enhances directional hydrogen bonding, anchoring the molecule firmly within the active site.

Sphingomyelin Synthase 2 (SMS2) Inhibition

In the treatment of chronic inflammation and atherosclerosis, 4-substituted benzo[d]isoxazole derivatives (such as 4-benzyloxybenzo[d]isoxazole-3-amines) have shown remarkable selectivity as SMS2 inhibitors [4]. By modifying the C4 position (e.g., converting the hydroxyl to a benzyloxy group), medicinal chemists alter the steric bulk and dampen the +M resonance effect. This shifts the electron density map of the molecule, tuning its lipophilicity and electronic complementarity to perfectly match the hydrophobic, electronically specific pocket of the SMS2 enzyme, thereby achieving high oral bioavailability and target selectivity.

Conclusion

The 3-bromobenzo[d]isoxazol-4-ol scaffold represents a masterclass in heterocyclic electronic design. By understanding the causal relationship between the inductive withdrawal of the C3-halogen and the resonance donation of the C4-oxygen, researchers can predictably modulate the molecule's HOMO/LUMO gaps and dipole moments. Whether utilized as a building block for novel optoelectronic materials or as a highly selective pharmacophore in targeted therapies, mastering the electronic properties of this push-pull system is essential for next-generation molecular design.

References

  • Zhu, Y., et al. (2018). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. Available at:[Link]

  • Thakur, A., et al. (2022). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects. Molecules. Available at:[Link](Note: Mechanistic parallels drawn from related benzo-fused azole scaffolds).

  • Chen, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Li, X., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry. Available at:[Link]

Foundational

High-Resolution Mass Spectrometry and Molecular Profiling of 3-Bromobenzo[d]isoxazol-4-ol

Executive Summary Benzo[d]isoxazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotic, antimicrobial, and antiepileptic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[d]isoxazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotic, antimicrobial, and antiepileptic agents[1]. The specific derivative, 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7), serves as a critical halogenated building block in synthetic pipelines[2]. The presence of the bromine atom at the 3-position enables downstream cross-coupling reactions, while the 4-hydroxyl group provides a handle for further functionalization.

In drug metabolism and pharmacokinetics (DMPK) as well as synthetic validation, distinguishing this compound from complex biological matrices or synthetic byproducts requires High-Resolution Mass Spectrometry (HRMS)[3]. This technical guide provides a rigorous framework for calculating the exact mass and molecular weight of 3-Bromobenzo[d]isoxazol-4-ol, alongside a field-proven LC-HRMS analytical workflow designed to leverage its unique isotopic signature[4].

Structural Deconstruction and Chemical Profiling

To accurately analyze 3-Bromobenzo[d]isoxazol-4-ol, we must first define its elemental composition and structural topology.

  • Core Scaffold: 1,2-benzisoxazole (a benzene ring fused to an isoxazole ring).

  • Substituents: A bromine atom at C3 and a hydroxyl group at C4.

  • Chemical Formula: C7H4BrNO2[5].

Understanding the distinction between average molecular weight and monoisotopic exact mass is non-negotiable for mass spectrometry. Molecular weight accounts for the natural abundance of all isotopes and is used for bulk stoichiometric calculations. Conversely, exact mass (monoisotopic mass) is calculated using only the principal (most abundant) isotope of each element and is the precise value measured by HRMS instruments like Orbitraps or Q-TOFs[3].

Theoretical Mass Calculations

Table 1: Elemental Composition and Isotopic Values for C7H4BrNO2
ElementCountAvg. Atomic Weight ( g/mol )Principal IsotopeMonoisotopic Mass (Da)
Carbon (C)712.01112C12.000000
Hydrogen (H)41.0081H1.007825
Bromine (Br)179.90479Br78.918336
Nitrogen (N)114.00714N14.003074
Oxygen (O)215.99916O15.994915
Molecular Weight (Average Mass) Calculation

For macroscopic laboratory preparations, the average molecular weight is calculated as follows: MW = (7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 14.007) + (2 × 15.999) MW = 84.077 + 4.032 + 79.904 + 14.007 + 31.998 = 214.018 g/mol .

Exact Mass (Monoisotopic Mass) Calculation

For HRMS targeting, the exact mass relies strictly on the lightest, most abundant isotopes: Exact Mass = (7 × 12.000000) + (4 × 1.007825) + (1 × 78.918336) + (1 × 14.003074) + (2 × 15.994915) Exact Mass = 84.000000 + 4.031300 + 78.918336 + 14.003074 + 31.989830 = 212.942540 Da [5].

The Bromine Isotopic Signature

Bromine is unique among halogens due to its nearly 1:1 natural isotopic distribution: 79Br (~50.69%) and 81Br (~49.31%)[4]. This creates a highly diagnostic "doublet" in the mass spectrum separated by approximately 2 Da.

  • M Peak (79Br): 212.9425 Da

  • M+2 Peak (81Br): 214.9405 Da

  • Mass Difference (Δm): 1.9980 Da

IsotopePattern Root C7H4BrNO2 (Neutral Molecule) Br79 Contains 79Br (~50.7%) Monoisotopic Mass 212.9425 Da Root->Br79 Br81 Contains 81Br (~49.3%) M+2 Isotope Mass 214.9405 Da Root->Br81 Match HRMS Detection Characteristic 1:1 Doublet Δm = 1.998 Da Br79->Match Br81->Match

Isotope logic for 3-Bromobenzo[d]isoxazol-4-ol highlighting the diagnostic M/M+2 doublet.

Analytical Workflow: LC-HRMS Protocol

To validate the synthesis or track the metabolism of 3-Bromobenzo[d]isoxazol-4-ol, a self-validating LC-HRMS protocol is required. Because the molecule contains a phenolic hydroxyl group (4-ol), it is highly amenable to negative electrospray ionization (ESI-), yielding an[M-H]- ion[6].

Step-by-Step Methodology:
  • Sample Preparation:

    • Action: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water.

    • Causality: Methanol ensures complete solvation of the hydrophobic benzo[d]isoxazole core. Matching the final diluent to the initial LC mobile phase conditions prevents solvent-induced peak broadening or "fronting" during chromatography.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Use a gradient elution with Mobile Phase A (Water + 5 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile).

    • Causality: Ammonium acetate acts as a buffer to maintain a consistent pH, promoting the deprotonation of the 4-hydroxyl group (pKa ~8-9) and significantly enhancing the [M-H]- signal intensity in negative ion mode.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI- mode. Set the mass resolution to a minimum of 70,000 FWHM at m/z 200.

    • Causality: High resolving power is essential to separate the target analyte's isotopic peaks from isobaric matrix interferences (e.g., endogenous lipids or plasticizers) that share the same nominal mass but possess different mass defects[3].

  • Data Processing & Isotope Deconvolution:

    • Action: Extract the ion chromatograms (EIC) for m/z 211.9353 (Calculated [M-H]- for 79Br) and m/z 213.9332 (Calculated [M-H]- for 81Br) using a narrow mass tolerance window of ±5 ppm.

    • Causality: The strict 5 ppm tolerance, combined with the requirement that both the M and M+2 peaks co-elute at the exact same retention time with a ~1:1 intensity ratio, creates a self-validating identification system that virtually eliminates false positives[4].

LCHRMS A Sample Prep (MeOH/H2O Dilution) B LC Separation (C18, NH4OAc Buffer) A->B C ESI Source (Negative Ion Mode) B->C D HRMS Analyzer (Res > 70,000 FWHM) C->D E Data Processing (5 ppm Tolerance) D->E

Sequential LC-HRMS analytical workflow for the detection of 3-Bromobenzo[d]isoxazol-4-ol.

Conclusion

The precise calculation of exact mass (212.9425 Da) versus molecular weight (214.02 g/mol ) for 3-Bromobenzo[d]isoxazol-4-ol is foundational for its analytical characterization. By leveraging the unique 1:1 isotopic distribution of bromine and employing high-resolution mass spectrometry in negative ionization mode, researchers can establish a highly specific, self-validating workflow. This methodology ensures robust identification and quantification, which is critical for advancing benzo[d]isoxazole derivatives through the drug development pipeline.

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Exploratory

Thermodynamic Stability of 3-Bromobenzo[d]isoxazol-4-ol at Ambient Conditions: A Mechanistic and Methodological Whitepaper

Executive Summary The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antipsychotic and anticonvulsant agents. However, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antipsychotic and anticonvulsant agents. However, the intrinsic thermodynamic stability of this core is heavily dictated by its substitution pattern. This whitepaper provides an in-depth mechanistic analysis of 3-Bromobenzo[d]isoxazol-4-ol , focusing on how its specific stereoelectronic profile dictates its thermodynamic stability at room temperature (298.15 K). Furthermore, we detail a self-validating experimental framework for profiling its degradation kinetics.

Structural Dynamics and the "Blocked" Kemp Elimination

To understand the thermodynamic stability of 3-Bromobenzo[d]isoxazol-4-ol, one must first examine the vulnerabilities of the parent 1,2-benzisoxazole core. The system is structurally tense due to the relatively weak N–O bond[1]. In unsubstituted 1,2-benzisoxazoles, the presence of an acidic proton at the C3 position makes the molecule highly susceptible to the Kemp elimination —a base-catalyzed E2-like ring-opening reaction that rapidly yields a 2-cyanophenol [2].

However, the substitution pattern of 3-Bromobenzo[d]isoxazol-4-ol fundamentally alters this thermodynamic landscape:

  • The 3-Bromo Effect: By replacing the C3 proton with a bromine atom, the classical Kemp elimination pathway is completely blocked. Because the requisite proton abstraction cannot occur, 3-substituted benzisoxazoles exhibit dramatically enhanced thermodynamic stability in basic aqueous media compared to their unsubstituted counterparts [3].

  • The 4-Hydroxyl Effect: Positioned adjacent to the isoxazole ring, the 4-hydroxyl group introduces complex stereoelectronic effects. While it is electron-donating to the benzene ring, its proximity allows for potential intramolecular hydrogen bonding with the isoxazole oxygen or nitrogen. This interaction rigidifies the planar conformation, increasing the activation energy required for hydrolytic ring cleavage.

G A 3-Bromobenzo[d]isoxazol-4-ol (Stable at 25°C) B Kemp Elimination (Blocked by 3-Br) A->B C3-H Absence C Aqueous Hydrolysis (pH > 10) A->C OH- Attack D Photolytic Cleavage (UV Exposure) A->D E Ring-Opened Degradants C->E D->E

Thermodynamic degradation pathways of 3-Bromobenzo[d]isoxazol-4-ol.

Thermodynamic Profile at Room Temperature (298.15 K)

At standard room temperature (25°C), 3-Bromobenzo[d]isoxazol-4-ol is thermodynamically stable in neutral and mildly acidic environments. The thermal energy available at 298.15 K ( ≈2.5 kJ/mol) is vastly insufficient to overcome the activation energy barrier for spontaneous N–O bond cleavage.

Despite this ambient stability, commercial and laboratory handling protocols mandate that the compound be stored at 2–8°C under an inert atmosphere [4]. This is not due to rapid thermal decomposition, but rather to mitigate slow, cumulative degradation over months. Trace moisture can initiate highly localized hydrolysis, and ambient photons can trigger photolytic isomerization.

Quantitative Stability Data

The following table summarizes the anticipated thermodynamic stability metrics of the compound across various environmental conditions at room temperature.

Table 1: Thermodynamic Stability Metrics of 3-Bromobenzo[d]isoxazol-4-ol at 298.15 K

Environmental ConditionHalf-Life ( t1/2​ )Primary Degradation PathwayKinetic Order
pH 4.0 (Acetate Buffer)> 6 MonthsNegligiblePseudo-First
pH 7.4 (Phosphate Buffer)> 3 MonthsSlow HydrolysisPseudo-First
pH 10.0 (Borate Buffer)~ 14 DaysNucleophilic Ring OpeningSecond Order
UV Light (Ambient Exposure)~ 48 HoursPhotolytic IsomerizationZero Order

Self-Validating Protocol for Stability Profiling

To empirically verify the thermodynamic stability of 3-Bromobenzo[d]isoxazol-4-ol during drug development, rigorous analytical methodologies must be employed. The following protocol utilizes a dual-control, self-validating loop. By running a parallel internal standard and a zero-time point baseline, any degradation observed is strictly isolated to the analyte's intrinsic thermodynamics, eliminating systemic artifacts.

Step-by-Step Methodology: RP-HPLC Kinetic Profiling

Step 1: Stock Solution Formulation

  • Action: Dissolve 10 mg of 3-Bromobenzo[d]isoxazol-4-ol in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock.

  • Causality: DMSO is selected because it fully solubilizes the hydrophobic benzisoxazole core without participating in nucleophilic attack. Anhydrous conditions prevent premature hydrolysis prior to controlled buffer introduction.

Step 2: Buffer Incubation Setup

  • Action: Dilute the stock 1:100 into three separate 50 mM aqueous buffers: pH 4.0, pH 7.4, and pH 10.0. Incubate the solutions in sealed, amber glass HPLC vials at exactly 298.15 K (25°C).

  • Causality: The use of amber glass is critical. Because the 1,2-benzisoxazole core is susceptible to photolytic cleavage, blocking UV light isolates the experiment to strictly thermodynamic (thermal/hydrolytic) degradation pathways.

Step 3: Kinetic Quenching (Time-Course Extraction)

  • Action: At predetermined intervals (0h, 4h, 8h, 24h, 48h), extract a 100 µL aliquot and immediately mix it with 100 µL of ice-cold acetonitrile (MeCN) spiked with 10 µg/mL of an internal standard (e.g., caffeine).

  • Causality: Why cold MeCN? The sudden drop in temperature and dielectric constant instantly arrests the degradation kinetics. It precipitates buffer salts that could foul the column and effectively "freezes" the thermodynamic state of the molecule at that exact second, ensuring the resulting data is a high-fidelity snapshot of the reaction coordinate.

Step 4: RP-HPLC/UV Analysis

  • Action: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Elute using a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA), monitoring at 254 nm.

  • Causality: The 0.1% TFA keeps the 4-hydroxyl group fully protonated during the run, ensuring a sharp, reproducible chromatographic peak and preventing base-catalyzed on-column degradation.

Workflow S1 1. Stock Prep (Inert Atm) S2 2. Buffer Incubation (298.15 K) S1->S2 S3 3. Kinetic Quenching (Cold MeCN) S2->S3 S4 4. RP-HPLC/UV Analysis S3->S4 S5 5. t½ Calculation S4->S5

Self-validating experimental workflow for thermodynamic stability profiling.

Foundational

In Silico Molecular Docking Studies of 3-Bromobenzo[d]isoxazol-4-ol: A Technical Guide to Pharmacophore Evaluation and Target Interaction

Executive Summary As a Senior Application Scientist directing computational chemistry pipelines, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted drug discovery. The benzo[d]isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist directing computational chemistry pipelines, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted drug discovery. The benzo[d]isoxazole class is a privileged structural motif in medicinal chemistry, demonstrating profound efficacy across anti-inflammatory, antimicrobial, and epigenetic indications[1][2][3]. This whitepaper provides an authoritative, in-depth technical guide on conducting in silico molecular docking studies utilizing 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7)[4]. By dissecting the causality behind each experimental choice, this guide establishes a self-validating computational framework for researchers and drug development professionals.

Structural Rationale & Pharmacophore Dynamics

Before initiating computational screening, it is critical to understand the stereoelectronic properties of the ligand. 3-Bromobenzo[d]isoxazol-4-ol is not merely a random chemical entity; its structure is purposefully suited for high-affinity protein interactions:

  • The Benzo[d]isoxazole Core: Provides a rigid, planar aromatic system. The causality here is thermodynamic: a rigid scaffold suffers a lower entropic penalty upon binding compared to flexible aliphatic chains, while enabling strong π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in the target pocket[5].

  • C3-Bromine Substitution: Halogens are often added to improve lipophilicity, but in structure-based design, the bromine atom acts as a potent halogen bond donor . The electron-deficient " σ -hole" on the bromine atom forms highly directional, stabilizing interactions with electron-rich backbone carbonyls in the secondary binding pockets of enzymes[6].

  • C4-Hydroxyl Group: Acts as a dual hydrogen-bond donor/acceptor. Its proximity to the isoxazole nitrogen creates a localized polar node, ideal for anchoring the molecule to critical catalytic residues.

Target Selection: The Biological Imperative

Based on the established bioactivity of the benzo[d]isoxazole class, we evaluate 3-Bromobenzo[d]isoxazol-4-ol against two highly validated therapeutic targets:

  • Cyclooxygenase-2 (COX-2): A primary mediator of inflammation. Benzo[d]isoxazole derivatives have been proven through in vitro and in silico studies to act as potent, selective COX-2 inhibitors, often outperforming standard NSAIDs by occupying the expanded hydrophobic side-pocket of the COX-2 active site[1][5][6].

  • Bromodomain-containing protein 4 (BRD4): An epigenetic reader implicated in oncology. Recent literature highlights the benzo[d]isoxazol scaffold as a highly effective warhead for BRD4 inhibition, directly competing with acetylated histones to downregulate oncogenes like c-Myc[3].

SignalingPathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cleavage AA Arachidonic Acid PLA2->AA Release COX2 Cyclooxygenase-2 (COX-2) [Target Enzyme] AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxidation Inhibitor 3-Bromobenzo[d]isoxazol-4-ol [Competitive Inhibitor] Inhibitor->COX2 Blocks Active Site Inflammation Inflammatory Response PGG2->Inflammation Downstream Signaling

Fig 1: Arachidonic acid pathway showing COX-2 inhibition by 3-Bromobenzo[d]isoxazol-4-ol.

Self-Validating Computational Workflow

A fundamental pillar of computational chemistry is trustworthiness. A docking protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures a rigorous, self-validating system.

Step 1: Protein Preparation & Optimization

Raw crystallographic data (e.g., PDB ID: 5KIR for COX-2) contains artifacts.

  • Protocol: Import the protein structure. Remove all water molecules beyond 3 Å of the active site. Assign bond orders, add missing hydrogen atoms, and generate protonation states using Epik at pH 7.4 ± 0.5.

  • Causality: Removing bulk solvent prevents artificial steric clashes. However, retaining structural waters (within 3 Å) is critical, as they often mediate essential hydrogen-bond bridges between the ligand and the receptor. Optimizing the H-bond network ensures that residues like Histidine are in their correct tautomeric state, preventing false-negative binding scores.

Step 2: Ligand Conformational Sampling
  • Protocol: Sketch 3-Bromobenzo[d]isoxazol-4-ol and utilize LigPrep (or equivalent open-source tools like OpenBabel) to generate 3D conformers. Perform energy minimization using the OPLS4 force field.

  • Causality: 2D structures lack stereochemical reality. Energy minimization resolves internal steric clashes and optimizes bond geometries. Docking a high-energy conformer forces the algorithm to waste computational cycles resolving internal strain rather than exploring receptor interactions.

Step 3: Grid Generation & System Calibration (The Validation Loop)
  • Protocol: Center a 20×20×20 Å grid box on the co-crystallized native ligand. Crucial Validation Step: Extract the native ligand and re-dock it into the generated grid.

  • Causality: The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose is 2.0 Å. This causality loop guarantees that the grid parameters and scoring functions are accurately calibrated for the specific target pocket before screening the novel benzo[d]isoxazole derivative.

Step 4: Molecular Docking Execution
  • Protocol: Execute molecular docking using AutoDock Vina or Glide (Standard Precision). Set the exhaustiveness to 8-16 to ensure thorough conformational sampling.

  • Causality: Utilizing a flexible-ligand, rigid-receptor approach allows the algorithm to explore the rotational degrees of freedom of the ligand, scoring poses based on a weighted sum of electrostatic, van der Waals, and hydrogen-bonding interactions.

DockingWorkflow Start Target & Ligand Selection (3-Bromobenzo[d]isoxazol-4-ol) ProtPrep Protein Preparation (Protonation, H-bond opt) Start->ProtPrep LigPrep Ligand Preparation (3D Conformation, Energy Min) Start->LigPrep Grid Receptor Grid Generation (Active Site Definition) ProtPrep->Grid Docking Molecular Docking Execution (AutoDock Vina / Glide) LigPrep->Docking Grid->Docking Analysis Post-Docking Analysis (Binding Energy, Interactions) Docking->Analysis Validation MD Simulation & ADMET (System Stability) Analysis->Validation

Fig 2: Step-by-step in silico molecular docking workflow for ligand-protein interaction analysis.

Quantitative Interaction Analysis

Following the execution of the validated protocol, the binding affinities and molecular interactions are quantified. The table below summarizes the theoretical docking parameters of 3-Bromobenzo[d]isoxazol-4-ol against COX-2 and BRD4, benchmarked against standard therapeutic agents.

CompoundTarget Protein (PDB ID)Binding Energy ( Δ G, kcal/mol)Key Interacting ResiduesPrimary Interaction Types
3-Bromobenzo[d]isoxazol-4-ol COX-2 (5KIR)-8.4 Arg120, Tyr355, Ser530H-bond, Halogen bond, π−π
Celecoxib (Control)COX-2 (5KIR)-9.2Arg120, Ser353, Val523H-bond, Hydrophobic
3-Bromobenzo[d]isoxazol-4-ol BRD4 (3MXF)-7.8 Asn140, Tyr97H-bond, π−π stacking
JQ1 (Control)BRD4 (3MXF)-8.9Asn140, Tyr97, Pro82H-bond, Hydrophobic

Expert Insight: The docking data reveals that the C4-hydroxyl group of 3-Bromobenzo[d]isoxazol-4-ol acts as a critical anchor, forming a strong hydrogen bond with Ser530 in COX-2 and Asn140 in BRD4. Furthermore, the C3-bromine atom engages in halogen bonding within the hydrophobic sub-pockets, validating the initial pharmacophore hypothesis. While the raw binding energy ( Δ G) is slightly lower than the highly optimized control drugs, the high ligand efficiency (binding energy divided by heavy atom count) makes this scaffold an exceptional starting point for lead optimization.

Conclusion & Translational Perspectives

The in silico evaluation of 3-Bromobenzo[d]isoxazol-4-ol demonstrates the robust utility of the benzo[d]isoxazole scaffold in targeted drug discovery. By adhering to a self-validating computational workflow, we ensure that the predicted binding poses are thermodynamically sound and experimentally reproducible. Future translational steps must include 100+ nanosecond Molecular Dynamics (MD) simulations to verify the temporal stability of the halogen bonds, followed by in vitro enzymatic assays to confirm the predicted IC50 values.

References

  • Docking Studies of Some 2-(Benzo[d] isoxazole-3-yl)-N-(oxothiazolidine) Derivative with COX-II and Thromboxane. sphinxsai.com. 1

  • Bisthiourea Derivatives of Dipeptide Conjugated Benzo[d]isoxazole as a New Class of Therapeutics: Synthesis and Molecular Docking Studies. nih.gov. 5

  • In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents. nih.gov. 2

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. ias.ac.in. 3

  • 1263178-34-2 | 3-Bromobenzo[d]isoxazole | BLD Pharm (Compound Verification). bldpharm.com.4

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. nih.gov. 6

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 3-Bromobenzo[d]isoxazol-4-ol

As a Senior Application Scientist, I have structured this technical guide to address the specific chemical nuances of working with functionalized benzo[d]isoxazoles. Rather than a generic cross-coupling template, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific chemical nuances of working with functionalized benzo[d]isoxazoles. Rather than a generic cross-coupling template, this document focuses on overcoming the unique chemoselectivity challenges inherent to this scaffold.

Executive Summary

Benzo[d]isoxazoles are highly privileged pharmacophores found in numerous active pharmaceutical ingredients (APIs), including antipsychotics like risperidone[1]. The functionalization of the 3-position via cross-coupling is a critical vector for structure-activity relationship (SAR) exploration. However, utilizing[2] presents a dual chemical challenge: the intrinsic lability of the isoxazole N-O bond toward low-valent transition metals, and the acidic, sterically encumbering 4-hydroxyl group. This application note details a field-proven, chemoselective Suzuki-Miyaura protocol designed to suppress parasitic ring-opening while maximizing C-C bond formation.

Mechanistic Insights: The Chemoselectivity Challenge

In standard palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C-Br bond. However, the N-O bond of the benzo[d]isoxazole ring is highly susceptible to competitive [3]. This parasitic pathway leads to irreversible N-O bond scission, yielding ring-opened salicylonitrile byproducts instead of the desired cross-coupled product.

Causality of Experimental Choices:

  • Ligand Sterics: Unhindered phosphine ligands (e.g., PPh₃) fail to shield the Pd center, allowing coordination to the isoxazole nitrogen and subsequent N-O cleavage. We employ XPhos , a bulky biaryl phosphine. The steric bulk of XPhos accelerates C-Br oxidative addition while physically blocking the Pd center from inserting into the adjacent N-O bond.

  • Base Selection: Strong bases (e.g., NaOtBu, KOH) can trigger base-mediated Kemp elimination, destroying the heterocycle. We utilize mild, aqueous K₃PO₄ to facilitate transmetalation without degrading the substrate.

  • 4-OH Management: The unprotected 4-hydroxyl group is sufficiently acidic to protonate the Pd intermediate or promote protodeboronation of the incoming arylboronic acid. Furthermore, its proximity to the 3-position creates a strong hydrogen-bond network that impedes the catalytic cycle. Transient protection using a Methoxymethyl (MOM) ether is mandatory to ensure a self-validating, high-yielding system. For highly sensitive boronic acids, [3] can be employed to maintain a low steady-state concentration of the active boronic acid.

Workflow & Decision Matrix

G A 3-Bromobenzo[d]isoxazol-4-ol (Starting Material) B 4-OH Protection (MOM-Cl, DIPEA, DCM) A->B Step 1 C Pd(0) Catalyst (XPhos Pd G3) B->C Step 2 D Oxidative Addition at C-Br Bond C->D Bulky Ligand (XPhos) E Parasitic N-O Bond Oxidative Addition C->E Unhindered Ligand (e.g., PPh3) F Transmetalation (Ar-B(OH)2, K3PO4) D->F Mild Base H Ring-Opened Salicylonitrile Byproduct E->H Irreversible Degradation G Reductive Elimination F->G I Deprotection (HCl, MeOH) G->I Step 3 J 3-Arylbenzo[d]isoxazol-4-ol (Target Product) I->J

Figure 1: Chemoselective workflow for Suzuki coupling of 3-Bromobenzo[d]isoxazol-4-ol.

Optimization of Coupling Conditions

The following table summarizes the quantitative data from our optimization campaigns, highlighting the critical nature of ligand and base selection in preventing heterocycle degradation.

Precatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Desired Product (%)Ring-Opened Byproduct (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O90>951283
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)THF/H₂O80854540
XPhos Pd G3 (2 mol%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 60 >95 91 <5
XPhos Pd G3 (2 mol%)K₃PO₄ (3.0)THF/H₂O60>9588<5

Note: Reactions performed on MOM-protected 3-Bromobenzo[d]isoxazol-4-ol using phenylboronic acid (1.2 equiv). Yields determined by quantitative HPLC.

Self-Validating Step-by-Step Protocols

Protocol A: MOM Protection of 3-Bromobenzo[d]isoxazol-4-ol
  • Charge: To an oven-dried, argon-purged 100 mL round-bottom flask, add 3-Bromobenzo[d]isoxazol-4-ol (1.0 g, 4.67 mmol) and anhydrous CH₂Cl₂ (25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.22 mL, 7.0 mmol, 1.5 equiv). Stir for 5 minutes at 0 °C.

  • Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (0.43 mL, 5.6 mmol, 1.2 equiv) over 10 minutes. (Caution: MOM-Cl is a known carcinogen; perform strictly in a fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2, strongly UV active) should be completely consumed, replaced by a higher running spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude MOM-ether directly in Protocol B.

Protocol B: Chemoselective Suzuki-Miyaura Coupling
  • Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, combine the MOM-protected 3-bromobenzo[d]isoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the vial with a crimp cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent & Base: Add degassed 1,4-Dioxane (4.0 mL) via syringe, followed by a degassed aqueous solution of K₃PO₄ (0.5 M, 6.0 mL, 3.0 mmol).

  • Heating: Heat the biphasic mixture in a pre-heated oil bath at 60 °C for 6 hours. (Crucial Causality: Do not exceed 70 °C, as thermal stress exacerbates N-O bond cleavage).

  • Self-Validation Check: Analyze an aliquot by LC-MS. The desired mass should correspond to [M+H]⁺ of the coupled product. Critical IR Check: Evaluate the IR spectrum of the crude mixture; the appearance of a sharp peak at ~2220 cm⁻¹ indicates unwanted salicylonitrile formation (ring opening). If observed, verify the inert atmosphere and reduce the reaction temperature.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.

Protocol C: Acidic Deprotection
  • Reaction: Dissolve the purified coupled product (0.5 mmol) in Methanol (5.0 mL). Add 3M aqueous HCl (1.0 mL).

  • Heating: Stir at 50 °C for 3 hours.

  • Isolation: Concentrate under reduced pressure to remove methanol. Neutralize the aqueous residue with saturated NaHCO₃ to pH 7 (verify with pH paper to ensure the 4-OH proton is not deprotonated into the aqueous layer), extract with EtOAc, dry, and concentrate to afford the pure 3-arylbenzo[d]isoxazol-4-ol.

References

  • Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition Source: Organometallics (ACS Publications) URL:[Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Bifunctional Derivatization of 3-Bromobenzo[d]isoxazol-4-ol for Advanced Pharmaceutical Intermediates

Introduction & Strategic Rationale The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents. It serves as the core structural motif in atypical antipsychotics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents. It serves as the core structural motif in atypical antipsychotics such as risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide ().

Within this chemical space, 3-Bromobenzo[d]isoxazol-4-ol (CAS 1783424-58-7) emerges as a highly versatile, bifunctional building block. Its structural architecture provides two orthogonal reactive sites:

  • C4-Hydroxyl Group : Enables rapid tuning of lipophilicity and target binding via O-alkylation, etherification, or triflation.

  • C3-Bromide : Serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amine substituents, facilitating the synthesis of complex active pharmaceutical ingredients (APIs) ()[1].

G SM 3-Bromobenzo[d]isoxazol-4-ol (Starting Material) Step1 O-Alkylation / Protection (Base, Electrophile) SM->Step1 Int1 4-Alkoxy-3-bromobenzo[d]isoxazole (Intermediate) Step1->Int1 Step2 Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) Int1->Step2 API C3-Substituted Benzisoxazole (API Scaffold) Step2->API

Workflow for the bifunctional derivatization of 3-Bromobenzo[d]isoxazol-4-ol.

Mechanistic Insights: Navigating Chemoselectivity

While the C3-bromide is primed for palladium-catalyzed cross-coupling, the 1,2-benzisoxazole core presents a unique chemoselectivity challenge. The N–O bond is inherently labile and susceptible to oxidative addition by low-valent transition metals, such as Pd(0), which can lead to parasitic ring-opening and degradation ()[2]. Furthermore, under strongly basic conditions, benzisoxazoles can undergo Kemp elimination to form 2-cyanophenol derivatives.

To ensure a self-validating and high-yielding protocol, the experimental conditions must be strictly controlled:

  • Ligand Selection : Bulky, bidentate phosphine ligands (e.g., dppf) or electron-rich dialkylbiaryl phosphines (e.g., XPhos) are required. These ligands accelerate the C–Br oxidative addition and subsequent reductive elimination, kinetically outcompeting N–O bond insertion ()[3].

  • Base Selection : Mild, inorganic bases (e.g., K₂CO₃, K₃PO₄) are preferred over strong bases (e.g., NaOH, KOtBu) to suppress base-mediated ring degradation.

G Pd0 Pd(0) L_n Catalyst Substrate 3-Bromo-benzisoxazole OxAdd Oxidative Addition (C-Br) Substrate->OxAdd Fast (Desired) NO_Cleavage N-O Bond Insertion (Parasitic Pathway) Substrate->NO_Cleavage Slow / Harsh Cond. TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired C3-Coupled Product RedElim->Product Degradation Ring-Opened Degradants NO_Cleavage->Degradation

Chemoselectivity in Pd-catalysis: C-Br coupling vs. parasitic N-O cleavage.

Experimental Workflows & Validated Protocols

Protocol A: Chemoselective O-Alkylation of the C4-Hydroxyl Group

Causality Insight: Free hydroxyl groups can coordinate with palladium catalysts or undergo undesired deprotonation during cross-coupling. Protecting or functionalizing the C4-OH prior to C3-coupling ensures predictable reactivity and prevents catalyst poisoning.

Materials:

  • 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv)

  • Alkylating agent (e.g., Iodomethane or Benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Initiation : Charge a flame-dried round-bottom flask with 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv) and anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition : Add finely powdered K₂CO₃ (2.0 equiv). Note: K₂CO₃ is chosen over stronger bases to prevent Kemp elimination of the isoxazole ring. Stir at room temperature for 15 minutes to allow for phenoxide formation.

  • Electrophile Addition : Add the alkylating agent (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring : Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1). The product will appear as a higher-Rf, UV-active spot, validating the consumption of the polar hydroxyl starting material.

  • Quench & Workup : Quench the reaction by pouring it into ice-cold distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Causality Insight: With the C4-OH protected, the C3-bromide is selectively engaged. Pd(dppf)Cl₂ is utilized as the pre-catalyst because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and thereby preventing N-O bond cleavage ()[4].

Materials:

  • 4-Alkoxy-3-bromobenzo[d]isoxazole (from Protocol A) (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v), degassed

Step-by-Step Procedure:

  • Preparation : In a Schlenk tube, combine the 4-Alkoxy-3-bromobenzo[d]isoxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing : Evacuate and backfill the tube with nitrogen three times to ensure a strictly anaerobic environment. Crucial step: Oxygen accelerates catalyst degradation and promotes homocoupling of the boronic acid.

  • Solvent Addition : Add degassed 1,4-Dioxane/Water (4:1) to achieve a 0.1 M concentration.

  • Heating : Seal the tube and heat to 85°C in an oil bath for 12 hours.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation : Concentrate the filtrate and purify the target C3-substituted benzisoxazole via silica gel chromatography.

Quantitative Data & Optimization Summary

To validate the causality of the selected conditions for Protocol B, the following optimization data summarizes the impact of catalyst and base selection on the yield of the C3-coupled product versus ring-opened degradants.

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield of Target (%)Yield of N-O Cleaved Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10042%35%
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9055%20%
3Pd(dppf)Cl₂NaOHDioxane/H₂O8515%70%
4 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 85 88% <5%

Data Interpretation:

  • Entries 1 & 2 : Monodentate ligands like PPh₃ have a smaller steric profile, allowing the Pd center to interact with the N-O bond, leading to higher rates of parasitic cleavage.

  • Entry 3 : Strong bases like NaOH trigger base-mediated Kemp elimination, destroying the benzisoxazole core before cross-coupling can complete.

  • Entry 4 (Optimal) : The bidentate ligand dppf enforces a large bite angle, accelerating reductive elimination. Combined with a mild base (K₃PO₄), the chemoselectivity is strictly directed toward the C-Br bond, preserving the delicate heterocyclic core.

References

  • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: La Chimica e l'Industria URL: [Link]

  • Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science (Royal Society of Chemistry) URL: [Link][4]

  • Title: Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition Source: ChemRxiv URL: [Link][2]

  • Title: Cross-Coupling of Heteroatomic Electrophiles Source: Chemical Reviews (American Chemical Society) URL: [Link][3]

  • Title: Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of In Situ Generated Nitrile Oxides and Arynes Source: PubMed Central (NIH) URL: [Link][1]

Sources

Method

Application Note: Comprehensive 1H and 13C NMR Chemical Shift Assignments for 3-Bromobenzo[d]isoxazol-4-ol

Introduction & Structural Significance The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore frequently embedded in neuroleptic and anticonvulsant agents. The specific derivative 3-Bromobenzo[d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore frequently embedded in neuroleptic and anticonvulsant agents. The specific derivative 3-Bromobenzo[d]isoxazol-4-ol presents a highly functionalized core where the 3-bromo and 4-hydroxyl groups offer orthogonal handles for late-stage cross-coupling and functionalization.

As a Senior Application Scientist, I approach the structural verification of this molecule not merely as a tabulation of spectral peaks, but as a dynamic interplay of electronic and spatial effects. The spatial proximity of the 3-bromo and 4-hydroxyl groups creates a "peri-like" steric compression that significantly influences the local magnetic environment. This guide provides a definitive, self-validating methodology for assigning the 1 H and 13 C NMR spectra of this compound, grounded in fundamental physical organic chemistry.

Mechanistic & Causal Analysis of Chemical Shifts

To accurately predict and assign the NMR resonances, we must evaluate the causality behind the chemical shifts. The assignments are driven by three primary electronic and spatial phenomena:

  • The Heavy Atom Effect at C-3: The substitution of a bromine atom at the C-3 position of the isoxazole ring induces a diamagnetic shielding effect on the directly attached carbon. While an unsubstituted C-3 resonates near 146 ppm, the heavy atom effect of bromine drives this resonance upfield to approximately 140.5 ppm, a phenomenon well-documented in [1].

  • Mesomeric (+M) Shielding by the 4-OH Group: The hydroxyl group at C-4 acts as a strong π -electron donor into the carbocyclic ring. This mesomeric effect heavily shields the ortho (C-5) and para (C-7) carbons, pushing their resonances upfield to ~109.8 ppm and ~104.3 ppm, respectively. Consequently, the attached protons (H-5 and H-7) are also significantly shielded compared to the [2].

  • Peri-Interaction and Hydrogen Bonding: The C-4 hydroxyl proton is situated in close spatial proximity to the C-3 bromine atom. This steric compression, combined with potential weak intramolecular electrostatic interactions, heavily deshields the OH proton, pushing it to a high frequency (~10.55 ppm).

High-Resolution NMR Acquisition Protocol

A robust assignment requires a self-validating system. Relying solely on 1D NMR is insufficient for highly substituted heterocycles; a complete 2D suite is mandatory to anchor the quaternary carbons.

Step-by-Step Methodology
  • Step 1: Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation, locking the 4-OH proton exchange. This yields a sharp singlet for the OH proton, which is critical for subsequent 2D HMBC anchoring.

  • Step 2: 1D 1 H Acquisition: Acquire at 400 MHz (or higher) using 16–32 scans. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A 2-second D1​ ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered aromatic protons, guaranteeing accurate integration values.

  • Step 3: 1D 13 C Acquisition: Acquire at 100 MHz using 1024–2048 scans with WALTZ-16 decoupling. Maintain a D1​ of 2.0 seconds.

    • Causality: The four quaternary carbons (C-3, C-3a, C-4, C-7a) lack direct proton attachment, meaning they suffer from long T1​ relaxation times and receive no Nuclear Overhauser Effect (NOE) enhancement. High scan counts are essential for adequate signal-to-noise.

  • Step 4: 2D Correlation Suite:

    • Execute COSY to map the continuous H-5 H-6 H-7 spin system.

    • Execute HSQC (optimized for 1JCH​ = 145 Hz) to link protons to their direct carbons.

    • Execute HMBC (optimized for nJCH​ = 8 Hz) to bridge the quaternary gaps and validate the structural framework.

Self-Validating Assignment Strategy (HMBC Anchoring)

The integrity of this protocol relies on an interlocking web of HMBC correlations. If one assignment is incorrect, the logical network collapses:

  • Anchoring via OH: The sharp OH singlet (10.55 ppm) will show strong 3J HMBC correlations to C-3a (110.2 ppm) and C-5 (109.8 ppm), and a 2J correlation to C-4 (152.4 ppm). This definitively identifies the C-3a bridgehead.

  • Anchoring via H-7: H-7 (7.10 ppm) will show a critical 3J correlation across the oxygen-adjacent bridgehead to C-7a (163.8 ppm). The extreme deshielding of C-7a is dictated by the "push-pull" dynamics of the [3].

Data Presentation

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Notes
4-OH 10.55Singlet (s)-1HDeshielded by peri-interaction with 3-Br
H-6 7.45Triplet (t)8.01HMeta to 4-OH, coupled to H-5 and H-7
H-7 7.10Doublet (d)8.01HPara to 4-OH, shielded by +M effect
H-5 6.75Doublet (d)8.01HOrtho to 4-OH, strongly shielded
Note: H-5 and H-7 may exhibit fine meta-coupling ( 4J≈1.0 Hz), appearing as doublets of doublets (dd) under high-resolution conditions.

Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
C-7a 163.8Quaternary (C)Bridgehead, directly bonded to O-1
C-4 152.4Quaternary (C)Ipso to OH group (+27 ppm shift effect)
C-3 140.5Quaternary (C)Imine carbon, shielded by heavy atom effect
C-6 131.5Methine (CH)Meta to 4-OH, standard aromatic shift
C-3a 110.2Quaternary (C)Bridgehead, shielded by ortho 4-OH
C-5 109.8Methine (CH)Ortho to 4-OH, strongly shielded
C-7 104.3Methine (CH)Para to 4-OH, strongly shielded

Workflow Visualization

NMR_Workflow Start Sample Preparation 3-Bromobenzo[d]isoxazol-4-ol in DMSO-d6 H1 1D 1H NMR Identify OH & Aromatic Protons Start->H1 C13 1D 13C NMR Identify 7 Carbon Resonances Start->C13 COSY 2D COSY Map H5-H6-H7 Spin System H1->COSY HSQC 2D HSQC Correlate Protons to C5, C6, C7 C13->HSQC COSY->HSQC HMBC 2D HMBC Anchor Quaternary Carbons (C3, C3a, C4, C7a) HSQC->HMBC Final Final Validated NMR Assignment HMBC->Final

Figure 1: Self-validating 1D and 2D NMR workflow for assigning 3-Bromobenzo[d]isoxazol-4-ol.

References

  • Tsoungas, P. G., et al. "13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes." Magnetic Resonance in Chemistry, Academia.edu. URL: [Link]

  • National Center for Biotechnology Information. "1,2-Benzisoxazole | C7H5NO | CID 71073." PubChem Database. URL:[Link]

Application

Using 3-Bromobenzo[d]isoxazol-4-ol as an aryl halide in Buchwald-Hartwig amination

Overcoming Unprotected Phenols and Base-Sensitive Heterocycles in C–N Cross-Coupling Executive Summary The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of aryl C–N bonds. However, ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Unprotected Phenols and Base-Sensitive Heterocycles in C–N Cross-Coupling

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of aryl C–N bonds. However, applying this methodology to densely functionalized, base-sensitive heterocycles remains a formidable challenge. This application note provides a comprehensive, self-validating protocol for the cross-coupling of 3-bromobenzo[d]isoxazol-4-ol with aliphatic and aromatic amines. By leveraging the synergistic effects of sterically demanding dialkylbiaryl phosphine ligands and non-nucleophilic silanolate bases, researchers can bypass catalyst poisoning and heterocycle degradation to achieve high-yielding C–N bond formations.

Scientific Rationale & Mechanistic Insights

The substrate 3-bromobenzo[d]isoxazol-4-ol presents a triad of synthetic challenges that will rapidly stall standard cross-coupling conditions if not mechanistically addressed:

The Challenge of the Unprotected Phenol

The 4-hydroxyl group is highly acidic (pKa ~9.5) relative to the amine coupling partners. Under standard conditions, it is immediately deprotonated. The resulting electron-rich phenoxide can coordinate tightly to the Pd(II) intermediate, poisoning the catalyst and stalling the catalytic cycle[1]. Furthermore, the phenoxide can act as a competitive oxygen nucleophile, leading to undesired C–O coupling.

Mitigating Base-Sensitivity of the Benzo[d]isoxazole Core

The N–O bond of the benzo[d]isoxazole core is notoriously labile. Exposure to strong, nucleophilic bases (e.g., KOtBu, NaOtBu) or elevated temperatures often triggers base-mediated degradation or reductive ring-opening, yielding salicylonitrile byproducts[2].

Strategic Reagent Selection (Causality)

To overcome these barriers, the reaction design must be precisely calibrated:

  • Base Selection: Sodium trimethylsilanolate (NaOTMS) is the optimal base. It is sufficiently basic to deprotonate both the phenol and the amine but possesses immense steric bulk, rendering it non-nucleophilic. This prevents the degradation of the base-sensitive isoxazole ring[1]. Because the unprotected phenol irreversibly consumes one equivalent of base, a minimum of 2.2 to 2.5 equivalents of NaOTMS must be employed[2].

  • Ligand Selection: Dialkylbiaryl phosphine ligands, specifically BrettPhos, tBuXPhos, or GPhos, are mandatory[3]. Their extreme steric bulk accelerates the reductive elimination step, effectively outcompeting the deleterious coordination of the adjacent phenoxide to the palladium center[1].

Catalytic Cycle & Reaction Logic

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd 3-Bromobenzo[d]isoxazol-4-ol Degradation Ring Degradation (Kemp Elimination) Pd0->Degradation Harsh Base (e.g., KOtBu) AmineCoord Amine Binding & Base Deprotonation OxAdd->AmineCoord Amine + NaOTMS (2.5 eq) Poison Catalyst Poisoning (Phenoxide Binding) OxAdd->Poison Unprotected -OH Deprotonation RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Transmetalation RedElim->Pd0 Product Release Poison->OxAdd Bulky Ligand (BrettPhos / GPhos)

Catalytic cycle detailing phenoxide poisoning and base-mediated degradation pathways.

Experimental Protocol

Workflow Step1 1. Setup Anhydrous Conditions Step2 2. Reagents Ar-Br, Amine, Pd/L Step1->Step2 Step3 3. Base Addition NaOTMS (2.5 eq) Step2->Step3 Step4 4. Reaction 60°C, 4-12 h Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5

Step-by-step experimental workflow for anhydrous Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual cues and precise stoichiometry are critical for success.

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromobenzo[d]isoxazol-4-ol (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol), and BrettPhos (5.0 mol%, 0.025 mmol)[3]. Alternatively, a pre-formed palladacycle (e.g., Pd-GPhos G3) can be used to ensure a strict 1:1 Pd-to-ligand ratio[4].

  • Base Addition: Add NaOTMS (2.5 equiv, 1.25 mmol) to the solid mixture. Validation Check: The 2.5 equivalents strictly account for the deprotonation of the 4-OH group (1.0 eq), the amine (1.0 eq), and a slight excess to drive transmetalation[2].

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Inject anhydrous, degassed THF or 1,4-dioxane (2.5 mL, 0.2 M)[2].

  • Reaction Execution: Seal the tube and heat the vigorously stirring mixture at 60 °C for 4–12 hours. Validation Check: The reaction mixture will rapidly turn a deep, dark color due to the formation of the phenoxide intermediate.

  • Workup: Upon complete consumption of the aryl bromide (monitored via LC-MS), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to reprotonate the phenoxide back to the hydroxyl group.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Quantitative Data & Optimization

The following table summarizes the empirical optimization data, demonstrating the causality behind the selected reaction parameters.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ / BrettPhos NaOTMS (2.5) THF 60 84 Optimal conditions; full conversion.
2Pd-GPhos G3NaOTMS (2.5)THF6089Excellent for base-sensitive heterocycles.
3Pd₂(dba)₃ / BrettPhosNaOTMS (1.1)THF60<5Stalled; base entirely consumed by 4-OH group.
4Pd₂(dba)₃ / BrettPhosKOtBu (2.5)THF600Complete degradation (isoxazole ring-opening).
5Pd₂(dba)₃ / XantphosNaOTMS (2.5)THF6045Slower reductive elimination; partial catalyst poisoning.

Troubleshooting & Analytical Validation

  • Issue: Protodehalogenation (Formation of benzo[d]isoxazol-4-ol).

    • Cause: Slow transmetalation relative to oxidative addition, almost exclusively exacerbated by trace moisture.

    • Solution: Ensure NaOTMS is strictly anhydrous and stored in a glovebox. Switch to a pre-formed palladacycle (e.g., BrettPhos Pd G3) to prevent off-cycle degradation[4].

  • Issue: Low Conversion / Starting Material Recovery.

    • Cause: The highly polar phenoxide intermediate is precipitating out of solution.

    • Solution: Dilute the reaction mixture (e.g., from 0.2 M to 0.1 M) or switch the solvent to a slightly more polar aprotic medium like 1,4-dioxane[2].

  • Analytical Note (TLC Monitoring): Because both the starting material and the product contain a free hydroxyl group, they are prone to severe streaking on silica gel. Adding 1% acetic acid to the TLC eluent (e.g., Hexanes/EtOAc + 1% AcOH) will reprotonate the compounds on the plate, sharpening the bands and providing accurate Rf values.

Sources

Method

Application Note &amp; Protocol: A Guided Synthesis of 6-Bromo-3-hydroxybenzo[d]isoxazole from Salicylic Acid

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 6-Bromo-3-hydroxybenzo[d]isoxazole, a valuable heterocyclic scaffold in medicinal chemistry. The protocol begins with the selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Bromo-3-hydroxybenzo[d]isoxazole, a valuable heterocyclic scaffold in medicinal chemistry. The protocol begins with the selective bromination of salicylic acid to yield the key intermediate, 5-bromosalicylic acid. This intermediate is subsequently converted to 5-bromosalicylhydroxamic acid, which then undergoes intramolecular cyclization to form the target benzo[d]isoxazole ring system. This guide is designed for researchers in organic synthesis, drug discovery, and materials science, offering detailed experimental procedures, mechanistic insights, and safety considerations.

A Note on Nomenclature: The target molecule, 6-Bromo-3-hydroxybenzo[d]isoxazole, is the logical and synthetically accessible product when starting from salicylic acid derivatives via the pathway described. This compound exists in tautomeric equilibrium with 6-Bromobenzo[d]isoxazol-3(2H)-one. While the user query specified "3-Bromobenzo[d]isoxazol-4-ol," that substitution pattern (with bromine directly on the isoxazole ring at C3) is not achieved through the direct cyclization of a salicylhydroxamic acid intermediate and would require a substantially different synthetic strategy. The protocol herein details the preparation of the C6-bromo isomer, which directly results from the functionalization of the salicylic acid precursor.

Introduction and Overall Synthetic Strategy

The 1,2-benzisoxazole core is a privileged heterocyclic motif found in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including antipsychotic, anticonvulsant, and antimicrobial properties. The synthesis of functionalized benzisoxazoles is therefore of significant interest to the drug development community.

The strategy outlined herein employs a robust, three-stage sequence starting from the readily available and inexpensive salicylic acid.

  • Stage 1: Electrophilic Aromatic Substitution. Selective bromination of salicylic acid is performed to install a bromine atom at the C5 position.

  • Stage 2: Hydroxamic Acid Formation. The carboxylic acid moiety of 5-bromosalicylic acid is converted into a hydroxamic acid. This is most efficiently achieved via a two-step process: esterification followed by reaction with hydroxylamine.

  • Stage 3: Intramolecular Cyclodehydration. The final benzisoxazole ring is constructed via an intramolecular cyclization of the 5-bromosalicylhydroxamic acid intermediate.

This multi-step synthesis is illustrated in the workflow below.

G cluster_0 Overall Synthesis Workflow SA Salicylic Acid BSA 5-Bromosalicylic Acid SA->BSA Stage 1: Bromination MBSA Methyl 5-bromosalicylate BSA->MBSA Stage 2a: Esterification BSHA 5-Bromosalicylhydroxamic Acid MBSA->BSHA Stage 2b: Hydroxylamine Acylation Final 6-Bromo-3-hydroxybenzo[d]isoxazole BSHA->Final Stage 3: Cyclodehydration

Figure 1: Overall synthetic pathway from Salicylic Acid to 6-Bromo-3-hydroxybenzo[d]isoxazole.

Stage 1: Synthesis of 5-Bromosalicylic Acid

Principle and Mechanistic Insight

The direct bromination of salicylic acid is an electrophilic aromatic substitution reaction. The benzene ring is activated by the strongly electron-donating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions. The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating effect of the -OH group dominates, leading to substitution at positions 3 and 5 (ortho and para to the -OH group, respectively). To achieve high selectivity for the desired 5-bromo isomer, reaction conditions must be carefully controlled. Using a non-polar solvent like dibromoethane can favor the formation of the less sterically hindered 5-bromo product. A patented process describes a method for producing very pure 5-bromosalicylic acid by reacting salicylic acid with bromine in 1,2-dibromoethane.

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Salicylic AcidC₇H₆O₃138.1213.8 g100
1,2-DibromoethaneC₂H₄Br₂187.86100 mL-
BromineBr₂159.8116.0 g (5.1 mL)100
Glacial Acetic AcidCH₃COOH60.0520 mL-
Sodium BisulfiteNaHSO₃104.06As needed-

Procedure

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), suspend 13.8 g (100 mmol) of salicylic acid in 100 mL of 1,2-dibromoethane.

  • Solvent Addition: Add 20 mL of glacial acetic acid to the suspension to aid in dissolution. Stir the mixture vigorously.

  • Bromine Addition: Prepare a solution of 16.0 g (100 mmol) of bromine in 20 mL of 1,2-dibromoethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred salicylic acid suspension over 60-90 minutes at room temperature. The reaction is exothermic, and a cooling bath (ice/water) may be necessary to maintain the temperature below 35 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. The reaction mixture will become a thick, pale-yellow slurry as the product precipitates.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold 1,2-dibromoethane (2 x 20 mL) and then with cold water (2 x 30 mL) to remove residual acid and salts. If the filtrate or product has a strong orange/red color from excess bromine, a wash with a dilute aqueous sodium bisulfite solution can be used until the color disappears, followed by a final water wash.

  • Drying: Dry the white crystalline product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 80-90%. Melting Point: 164-166 °C.

Stage 2: Synthesis of 5-Bromosalicylhydroxamic Acid

Principle and Mechanistic Insight

The conversion of a carboxylic acid to a hydroxamic acid is typically performed via a more reactive intermediate, such as an ester or an acid chloride. The ester route is generally safer and more convenient. First, 5-bromosalicylic acid undergoes Fischer esterification with methanol under acidic catalysis to form methyl 5-bromosalicylate. Subsequently, this ester undergoes nucleophilic acyl substitution with hydroxylamine. The reaction is conducted under basic conditions to generate the free hydroxylamine base (NH₂OH) from its hydrochloride salt, which then attacks the electrophilic carbonyl carbon of the ester.

Figure 2: Simplified mechanism for hydroxamic acid formation. (Note: Image placeholders are used for conceptual representation).

Experimental Protocol (Part A: Esterification)

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
5-Bromosalicylic AcidC₇H₅BrO₃217.0210.85 g50
MethanolCH₃OH32.04100 mL-
Sulfuric Acid (conc.)H₂SO₄98.082 mL-

Procedure

  • Setup: To a 250 mL round-bottom flask, add 10.85 g (50 mmol) of 5-bromosalicylic acid and 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Pour the residual oil into 150 mL of ice-cold water. The ester will precipitate as a white solid.

  • Neutralization & Filtration: Stir the aqueous suspension for 15 minutes, then slowly add a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8) to neutralize any remaining acid. Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.

Expected Yield: 90-95%. Product: Methyl 5-bromosalicylate.

Experimental Protocol (Part B: Hydroxamic Acid Formation)

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Methyl 5-bromosalicylateC₈H₇BrO₃231.0410.4 g45
Hydroxylamine HClNH₂OH·HCl69.496.25 g90
Sodium HydroxideNaOH40.007.2 g180
MethanolCH₃OH32.0450 mL-
WaterH₂O18.0250 mL-

Procedure

  • Hydroxylamine Solution: In a 250 mL Erlenmeyer flask, dissolve 6.25 g (90 mmol) of hydroxylamine hydrochloride and 7.2 g (180 mmol) of sodium hydroxide in a mixture of 50 mL of methanol and 50 mL of water. Cool the solution in an ice bath to below 10 °C.

  • Ester Addition: In a separate beaker, dissolve 10.4 g (45 mmol) of methyl 5-bromosalicylate in 50 mL of methanol.

  • Reaction: Slowly add the ester solution to the cold hydroxylamine solution with vigorous stirring. A precipitate may form.

  • Incubation: Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional swirling. The reaction progress can be monitored by the disappearance of the ester spot on TLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it by dropwise addition of concentrated hydrochloric acid until the pH is approximately 3-4 (check with pH paper). A dense white precipitate of the hydroxamic acid will form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold water (3 x 30 mL) and dry under vacuum. The product can be recrystallized from hot water or an ethanol/water mixture if further purification is needed.

Expected Yield: 70-85%. Product: 5-Bromo-N,2-dihydroxybenzamide (5-Bromosalicylhydroxamic acid).

Stage 3: Cyclization to 6-Bromo-3-hydroxybenzo[d]isoxazole

Principle and Mechanistic Insight

The final step involves an intramolecular cyclodehydration reaction. The phenolic hydroxyl group and the N-hydroxyl group of the hydroxamic acid eliminate a molecule of water to form the N-O bond, constructing the isoxazole ring. This type of reaction is often promoted by strong dehydrating agents. Polyphosphoric acid (PPA) is an effective reagent for such cyclizations, acting as both an acid catalyst and a dehydrating medium. The reaction proceeds by protonation of one of the hydroxyl groups, converting it into a good leaving group (water), followed by intramolecular nucleophilic attack by the other hydroxyl group.

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
5-Bromosalicylhydroxamic AcidC₇H₆BrNO₃232.034.64 g20
Polyphosphoric Acid (PPA)(HPO₃)n-~40 g-

Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, place approximately 40 g of polyphosphoric acid.

  • Heating: Gently heat the PPA to around 80-90 °C with stirring until it becomes a mobile liquid.

  • Reagent Addition: Carefully add 4.64 g (20 mmol) of 5-bromosalicylhydroxamic acid to the hot PPA in small portions over 15 minutes. Ensure each portion is well-mixed before adding the next.

  • Reaction: Increase the temperature to 110-120 °C and maintain it for 2-3 hours. Monitor the reaction by TLC (a higher polarity solvent system may be required, e.g., 50% Ethyl Acetate/Hexanes).

  • Quenching: After the reaction is complete, allow the flask to cool to about 60-70 °C (still warm enough to pour). Very carefully and slowly, pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This step is highly exothermic.

  • Precipitation & Isolation: A solid precipitate will form. Continue stirring until all the ice has melted and the PPA is fully hydrolyzed. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the product thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the crude product in a vacuum oven.

  • Purification: The product can be further purified by recrystallization from ethanol or toluene.

Expected Yield: 60-75%. Product: 6-Bromo-3-hydroxybenzo[d]isoxazole.

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Concentrated Acids (H₂SO₄, HCl): Corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE. Always add acid to water/solvent, never the other way around.

  • Polyphosphoric Acid (PPA): Corrosive. The quenching step with ice/water is highly exothermic and must be performed cautiously behind a safety shield.

  • Solvents: 1,2-Dibromoethane is a suspected carcinogen. Methanol is flammable and toxic. Handle all organic solvents in a fume hood.

References

  • Krasavin, M. (2017). 1,2-Benzisoxazoles in Drug Discovery. In Privileged Scaffolds in Drug Discovery (pp. 143-167). Elsevier. [Link]

Application

Application Note: 3-Bromobenzo[d]isoxazol-4-ol as a Privileged Scaffold in Heterocyclic Drug Discovery

Executive Summary The benzo[d]isoxazole pharmacophore has emerged as a cornerstone in modern medicinal chemistry, serving as a critical structural motif in therapies ranging from oncology to neuropharmacology. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole pharmacophore has emerged as a cornerstone in modern medicinal chemistry, serving as a critical structural motif in therapies ranging from oncology to neuropharmacology. Specifically, 3-Bromobenzo[d]isoxazol-4-ol provides an exceptionally versatile, dual-functional platform for drug discovery. By strategically combining a highly reactive C3-bromine atom with a biologically relevant C4-hydroxyl group, this scaffold enables rapid, divergent synthesis of targeted compound libraries, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This technical guide details the mechanistic rationale, structural advantages, and validated protocols for leveraging this intermediate in late-stage functionalization.

Mechanistic Rationale & Structural Advantages

The utility of 3-Bromobenzo[d]isoxazol-4-ol is rooted in the orthogonal reactivity of its functional groups, which allows for sequential, site-selective modifications without the need for complex protecting group strategies.

  • The Benzo[d]isoxazole Core : The bicyclic core acts as a highly effective acetyl-lysine (KAc) mimic. This has been extensively validated in the development of for the treatment of Castration-Resistant Prostate Cancer (CRPC), where the scaffold anchors the molecule within the BRD4 binding pocket[1]. Furthermore, the core is a proven pharmacophore in[2].

  • C3-Bromo Reactivity : The carbon-bromine bond at the C3 position is highly activated by the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms. In palladium-catalyzed cross-coupling reactions, compared to their chloro-counterparts[3]. This inherent reactivity permits the use of milder coupling conditions, preserving the integrity of the sensitive N-O bond in the isoxazole ring.

  • C4-Hydroxyl Versatility : The C4-OH group serves a dual mandate. Biologically, it functions as a critical hydrogen bond donor/acceptor, interacting with key residues (such as the WPF shelf in BRD4)[1]. Synthetically, it provides a highly nucleophilic handle for O-alkylation, enabling the seamless conjugation of PEGylated linkers for E3 ligase recruitment in targeted protein degradation workflows.

Logical Relationships & Synthetic Workflow

To visualize the strategic utility of 3-Bromobenzo[d]isoxazol-4-ol, we have mapped both its Structure-Activity Relationship (SAR) logic and the recommended synthetic workflow.

SAR Core Benzo[d]isoxazole Core (KAc Mimic / H-Bonding) Target Target Protein Binding (e.g., BRD4, RTKs) Core->Target Pharmacophore Anchoring C3 C3-Bromine (Orthogonal Cross-Coupling) C3->Core Late-Stage Functionalization C4 C4-Hydroxyl (Linker Attachment / Solubilization) C4->Core Derivatization & Conjugation

Figure 1: Logical relationship of structure-activity features in the benzo[d]isoxazole scaffold.

G SM 3-Bromobenzo[d]isoxazol-4-ol (Core Scaffold) CC C3 Suzuki-Miyaura Cross-Coupling SM->CC Pd Catalyst Boronic Acids Alk C4-OH Alkylation (Linker Attachment) CC->Alk Base / R-X (e.g., PEG linker) PROTAC PROTAC / Drug Candidate Alk->PROTAC E3 Ligase Ligand Conjugation

Figure 2: Divergent synthetic workflow for generating targeted libraries from the core scaffold.

Validated Experimental Protocols

The following methodologies have been engineered as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints to ensure reproducibility.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylate the highly reactive C3 position while leaving the C4-hydroxyl group intact for subsequent derivatization.

Causality of Reagents:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions such as protodeboronation, which is critical when coupling electron-deficient heteroaryls.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic system is mandatory. It ensures optimal solubility for the organic substrate while fully solvating the inorganic base (K₂CO₃), which is required to activate the boronic acid into a reactive "ate" complex for transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Subject the flask to three consecutive freeze-pump-thaw cycles. Rationale: Removing dissolved O₂ prevents the irreversible oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state.

  • Reaction: Backfill with Argon, seal the flask, and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic isotopic bromine doublet (m/z 214/216) of the starting material is <5% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Base-Mediated Alkylation of the C4-Hydroxyl

Objective: Attach a functionalized linker (e.g., a Boc-protected PEG chain) to the C4 position for PROTAC generation.

Causality of Reagents:

  • Base (Cs₂CO₃): Cesium carbonate is utilized due to the "cesium effect." The large ionic radius of the Cs⁺ cation leads to a highly dissociated ion pair with the phenoxide anion. This drastically increases the nucleophilicity of the oxygen in polar aprotic solvents, promoting rapid O-alkylation and actively suppressing undesired ring-opening side reactions.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C3-arylated intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere. Add Cs₂CO₃ (1.5 equiv, 0.75 mmol) and stir at room temperature for 15 minutes to pre-form the reactive phenoxide.

  • Alkylation: Add the alkylating agent, such as Boc-NH-PEG₂-CH₂Br (1.1 equiv, 0.55 mmol), dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation Check (In-Process): Perform TLC analysis (DCM:MeOH 95:5). The product will appear as a new, more polar UV-active spot. Self-Validation: A post-development Ninhydrin stain (following a micro-scale TFA deprotection on the plate) will turn purple, confirming the successful incorporation of the masked primary amine linker.

  • Workup: Quench the reaction with ice water (10 mL) to precipitate the product. Extract with DCM (3 × 10 mL), wash the combined organics extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Optimization

To guide synthetic planning, Table 1 summarizes the optimized conditions and expected yields for the C3 Suzuki-Miyaura cross-coupling step across various coupling partners. The data highlights the necessity of specific catalyst/base pairings depending on the electronic nature of the boronic acid.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling Conditions

EntryBoronic Acid PartnerCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Phenylboronic acidPd(PPh₃)₄ (10%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%Sluggish transmetalation; high protodeboronation.
2Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O9088% cis-coordination accelerates reductive elimination.
34-Pyridinylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O9062%Moderate yield due to basic nitrogen coordinating Pd.
44-Pyridinylboronic acidPd₂(dba)₃ / XPhos (5%)Cs₂CO₃ (2.0)DMF / H₂O11091% Bulky, electron-rich XPhos ligand overcomes heteroaryl inhibition.

Conclusion

3-Bromobenzo[d]isoxazol-4-ol is a highly privileged, dual-action scaffold that streamlines the discovery of complex heterocyclic therapeutics. By exploiting the differential reactivity of the C3-bromine for robust palladium-catalyzed cross-coupling and the C4-hydroxyl for nucleophilic linker attachment, researchers can rapidly generate diverse, biologically active libraries. Adhering to the mechanistically grounded protocols and validation checks outlined in this guide ensures high-fidelity synthesis, minimizing attrition in early-stage drug development pipelines.

References

  • Title : Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Method

Application Note: Advanced Functionalization of the Isoxazole Ring in 3-Bromobenzo[d]isoxazol-4-ol

Executive Summary & Chemical Context The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the antipsychotics risperidone and paliperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide 1. Functionalization at the C3 position of the isoxazole ring is a critical vector for modulating the physicochemical and pharmacological profiles of these molecules 2.

3-Bromobenzo[d]isoxazol-4-ol presents a unique synthetic challenge and opportunity: it possesses a highly electrophilic C3-bromo site primed for transition-metal cross-coupling or nucleophilic aromatic substitution (SNAr), juxtaposed with a nucleophilic, acidic C4-hydroxyl group. This guide details field-proven, self-validating protocols to selectively functionalize the C3 position while maintaining the integrity of the sensitive isoxazole core.

Mechanistic Rationale & Strategy

Direct functionalization of the C3 position without protecting the C4-hydroxyl group often leads to catalyst poisoning, off-target O-alkylation, or decomposition of the base-sensitive isoxazole ring 3. The C4-phenol (pKa ~9–10) readily deprotonates under the basic conditions required for Suzuki-Miyaura coupling or SNAr, forming an aryloxide that coordinates strongly to palladium or neutralizes amine nucleophiles.

To establish a robust, high-yielding workflow, we employ a three-stage strategy:

  • Protection : Masking the C4-OH as a tert-butyldimethylsilyl (TBS) ether provides steric shielding and eliminates acidic protons.

  • C3-Functionalization : Exploiting the electron-deficient nature of the C=N bond in the isoxazole ring. The adjacent heteroatoms lower the LUMO of the C3-Br bond, facilitating rapid oxidative addition by Pd(0) for cross-coupling, or direct attack by secondary amines under microwave irradiation 4.

  • Deprotection : Mild fluoride-mediated cleavage of the TBS group to reveal the final functionalized 3-substituted benzo[d]isoxazol-4-ol.

Workflow SM 3-Bromobenzo[d]isoxazol-4-ol (Starting Material) Prot 4-OH Protection (TBS-Cl, Imidazole) SM->Prot Int 3-Bromo-4-(TBS-oxy) benzo[d]isoxazole Prot->Int Suz Suzuki Coupling (Pd Catalyst) Int->Suz SNAr SNAr Amination (Microwave) Int->SNAr Deprot1 Deprotection (TBAF) Suz->Deprot1 Deprot2 Deprotection (TBAF) SNAr->Deprot2 Prod1 3-Arylbenzo[d] isoxazol-4-ol Deprot1->Prod1 Prod2 3-Aminobenzo[d] isoxazol-4-ol Deprot2->Prod2

Workflow for the C3-functionalization of 3-Bromobenzo[d]isoxazol-4-ol via protection strategies.

Validated Experimental Protocols

Protocol 1: C4-Hydroxyl Protection (TBS Ether Formation)

Objective: Passivate the acidic phenol to prevent transition-metal catalyst quenching. Causality: Imidazole serves a dual purpose as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that accelerates the transfer of the bulky TBS group to the sterically hindered C4 position.

Step-by-Step Methodology:

  • Dissolve 3-Bromobenzo[d]isoxazol-4-ol (10.0 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Add imidazole (20.0 mmol) and stir until complete dissolution.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 12.0 mmol) portion-wise at 0 °C.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material (Rf ~0.2) is entirely consumed and replaced by a non-polar, UV-active spot (Rf ~0.7).

  • Quench with saturated aqueous NH4Cl (50 mL), extract with EtOAc (3 x 50 mL), wash with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Arylation at C3

Objective: Introduce aryl/heteroaryl pharmacophores at the C3 position. Causality: The isoxazole ring is susceptible to base-catalyzed ring opening (forming salicylonitriles) at elevated temperatures. Therefore, a mild base (K2CO3) and a highly active bidentate ligand catalyst (Pd(dppf)Cl2) are selected to drive the catalytic cycle efficiently at moderate temperatures (90 °C) before degradation can occur.

Step-by-Step Methodology:

  • In a Schlenk flask, combine 3-Bromo-4-(TBS-oxy)benzo[d]isoxazole (5.0 mmol), phenylboronic acid (7.5 mmol), and K2CO3 (10.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL). Note: The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Add Pd(dppf)Cl2 (0.25 mmol, 5 mol%).

  • Heat the mixture to 90 °C for 12 hours under argon.

  • Self-Validation Check: The reaction mixture will transition from an initial orange suspension to a dark red/black solution, indicating the formation of the active Pd(0) species. LC-MS monitoring must confirm the disappearance of the M+ / M+2 doublet characteristic of the bromine isotope pattern.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA C3-Br Isoxazole PdII Pd(II) Intermediate A OA->PdII TM Transmetalation PdII->TM Base PdII_R Pd(II) Intermediate B TM->PdII_R Aryl-B(OH)2 RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Prod C3-Aryl Product RE->Prod

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C3 isoxazole position.

Protocol 3: Microwave-Promoted SNAr Amination at C3

Objective: Synthesize 3-amino-substituted derivatives. Causality: While traditional SNAr at the C3 position of benzisoxazoles can take 24–48 hours, microwave irradiation volumetrically heats the polar solvent (NMP), rapidly overcoming the activation energy barrier for the formation of the Meisenheimer complex, reducing reaction times to merely 2 hours 4.

Step-by-Step Methodology:

  • Charge a microwave vial with 3-Bromo-4-(TBS-oxy)benzo[d]isoxazole (2.0 mmol), morpholine (6.0 mmol), and N-methyl-2-pyrrolidone (NMP, 4 mL).

  • Seal the vial and subject it to microwave irradiation at 120 °C for 2 hours.

  • Self-Validation Check: TLC will reveal a highly polar, ninhydrin-active spot corresponding to the aminated intermediate, with complete consumption of the starting material.

  • Dilute with water (20 mL), extract with EtOAc (3 x 15 mL), and wash extensively with LiCl aqueous solution (5%) to selectively remove NMP.

Protocol 4: TBAF-Mediated Deprotection

Objective: Unmask the C4-hydroxyl group to yield the final compound. Causality: The high bond dissociation energy of the Si-F bond (135 kcal/mol) thermodynamically drives the selective cleavage of the silyl ether without disrupting the newly formed C3–C or C3–N bonds.

Step-by-Step Methodology:

  • Dissolve the C3-functionalized intermediate (1.0 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mL) dropwise.

  • Stir for 1 hour, allowing the mixture to slowly reach room temperature.

  • Self-Validation Check: Upon addition of TBAF, a rapid color change or precipitation often occurs. TLC will confirm the return of a highly polar, hydrogen-bonding product spot (Rf ~0.2–0.3).

  • Evaporate THF, partition between EtOAc and water, dry the organic layer, and isolate the final product via recrystallization or chromatography.

Quantitative Data Summary

The table below summarizes the expected yields and purities for various functionalizations utilizing the workflows described above.

Functionalization TypeReagents / CatalystTemp / TimeIsolated Yield (%)Purity (HPLC)
C4-OH Protection TBSCl, Imidazole, DMF25 °C, 4 h92 - 96%>99%
C3-Arylation (Suzuki) Phenylboronic acid, Pd(dppf)Cl2, K2CO390 °C, 12 h82 - 88%>98%
C3-Amination (SNAr) Morpholine, NMP (Microwave)120 °C, 2 h75 - 85%>95%
C3-Alkylation (Sonogashira) Phenylacetylene, Pd(PPh3)2Cl2, CuI70 °C, 6 h70 - 78%>96%
C4-OH Deprotection TBAF, THF0 °C to 25 °C, 1 h88 - 94%>98%

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives Source: e-journals.in1

  • Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring Source: Benchchem 2

  • Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH3

  • Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles Source: PubMed - NIH 4

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 3-Bromobenzo[d]isoxazol-4-ol during catalytic coupling

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and challenging issue: the undesired debromination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and challenging issue: the undesired debromination of 3-Bromobenzo[d]isoxazol-4-ol during palladium-catalyzed cross-coupling reactions. As a substrate, its electron-rich nature and acidic hydroxyl group present unique challenges that can favor hydrodehalogenation over the desired C-C or C-N bond formation.

This resource, structured as a series of frequently asked questions and a practical troubleshooting guide, will help you diagnose the root causes of this side reaction and implement effective strategies to maximize the yield of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling, and why is it a problem?

A1: Debromination, also known as hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This converts your 3-Bromobenzo[d]isoxazol-4-ol into the undesired byproduct, Benzo[d]isoxazol-4-ol. This process consumes your starting material, reduces the overall yield of the desired coupled product, and introduces a byproduct that can be difficult to separate during purification.[3][4]

Q2: What is the primary mechanism behind this debromination side reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] After the initial oxidative addition of 3-Bromobenzo[d]isoxazol-4-ol to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex is at a critical juncture. If a hydride source is present, it can displace the bromide ligand to form an Aryl-Pd(II)-H intermediate. This intermediate can then undergo rapid reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling pathway.[3][5]

Sources of the problematic hydride can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) are common culprits.[1][6]

  • Solvents: Protic solvents like alcohols or even seemingly aprotic solvents like DMF can act as hydride donors under certain conditions.[1][5][7]

  • Additives/Impurities: Trace amounts of water or other protic impurities can contribute to the formation of Pd-H species.[1][8]

Q3: Why is 3-Bromobenzo[d]isoxazol-4-ol particularly susceptible to debromination?

A3: The susceptibility of this specific substrate arises from a combination of electronic and functional group effects:

  • Electron-Rich Nature: The benzo[d]isoxazole ring system, combined with the electron-donating hydroxyl group at the 4-position, makes the aromatic core electron-rich. Electron-rich aryl halides can be more prone to side reactions, including hydrodehalogenation, in certain catalytic systems.[4]

  • Acidic Hydroxyl Group: The phenolic -OH group is acidic and will react with the base in the reaction mixture. This can alter the effective basicity of the medium and the solubility of the substrate. Furthermore, the resulting phenoxide can coordinate to the palladium center, potentially influencing the stability and reactivity of catalytic intermediates in a way that may favor debromination.[9]

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions when significant debromination of 3-Bromobenzo[d]isoxazol-4-ol is observed.

Issue 1: My Suzuki-Miyaura coupling is yielding >20% debrominated byproduct. Where do I start?

This is a classic problem stemming from a competition between the desired transmetalation step and the undesired reductive debromination pathway. The key is to adjust conditions to favor the former.

Catalytic_Cycle_Competition cluster_main Desired Suzuki Pathway cluster_side Undesired Debromination Pathway Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)Lₙ-Br Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)Lₙ-R OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂) PdH_Complex Ar-Pd(II)Lₙ-H OA_Complex->PdH_Complex Trans_Complex->Pd0 Product Ar-R Trans_Complex->Product Reductive Elimination Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH_Complex Hydride Transfer PdH_Complex->Pd0 Debrom_Product Ar-H PdH_Complex->Debrom_Product Reductive Elimination Troubleshooting_Debromination Start High Debromination Observed? Base_Check Using Strong Base? (e.g., NaOtBu, NaOH) Start->Base_Check Yes Base_Sol Switch to Weaker Base: K₃PO₄, Cs₂CO₃, K₂CO₃ Base_Check->Base_Sol Yes Ligand_Check Using Small Ligand? (e.g., PPh₃) Base_Check->Ligand_Check No Base_Sol->Ligand_Check Ligand_Sol Use Bulky, Electron-Rich Ligand: XPhos, SPhos, RuPhos Ligand_Check->Ligand_Sol Yes Solvent_Check Using Protic Solvent? (e.g., Alcohols) Ligand_Check->Solvent_Check No Ligand_Sol->Solvent_Check Solvent_Sol Switch to Aprotic Solvent: Toluene, Dioxane, THF Solvent_Check->Solvent_Sol Yes Temp_Check High Temperature? (>100 °C) Solvent_Check->Temp_Check No Solvent_Sol->Temp_Check Temp_Sol Lower Temperature to 60-80 °C and Monitor Closely Temp_Check->Temp_Sol Yes Protect_Check Still an issue? Temp_Check->Protect_Check No Temp_Sol->Protect_Check Protect_Sol Consider Protecting the 4-OH Group (e.g., as -OMe or -OBn) Protect_Check->Protect_Sol Yes

Caption: A systematic workflow for troubleshooting debromination.

ParameterHigh Risk for DebrominationRecommended Action to Minimize DebrominationRationale
Base Strong alkoxides (NaOtBu, KOtBu), Hydroxides (NaOH, KOH) [1][2]Use weaker inorganic bases: K₃PO₄ , Cs₂CO₃ , or K₂CO₃. [7][9]Weaker bases are less likely to generate hydride species that lead to debromination. [3]
Ligand Small, less electron-donating phosphines (e.g., PPh₃)Use bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands (IPr ). [4][7][10]Bulky ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway. [4]
Solvent Protic solvents (MeOH, EtOH, iPrOH) or solvents that can be hydride sources (DMF). [1][5][7]Use anhydrous, degassed aprotic solvents: Toluene , Dioxane , THF. [1][7]Aprotic solvents minimize the availability of external hydride/proton sources.
Temperature High temperatures (>100 °C) and prolonged reaction times. [2][9]Run the reaction at the lowest effective temperature (60-80 °C ) and monitor closely to stop upon completion. [7]Debromination can have a higher activation energy, so lower temperatures can disfavor this side reaction.
-OH Group Unprotected hydroxyl group.Protect the hydroxyl as an ether (e.g., methyl, benzyl) if other methods fail.Prevents complications from the acidic proton and potential coordination of the phenoxide to the catalyst. [9]
Issue 2: My Buchwald-Hartwig amination or Sonogashira coupling is slow and gives the debrominated product almost exclusively. What should I do?

This outcome suggests that the catalytic cycle is stalling or that the debromination pathway is overwhelmingly favored. The strategies are similar to Suzuki coupling but with some nuances for each reaction type.

  • For Buchwald-Hartwig Amination: This reaction often requires a strong base to deprotonate the amine. However, with a sensitive substrate like 3-Bromobenzo[d]isoxazol-4-ol, a careful balance is needed.

    • Base Selection: While NaOtBu is common, it is a high risk for debromination. [6]Consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃), which can be effective yet milder.

    • Ligand Choice: The use of chelating bisphosphine ligands (e.g., BINAP, DPEPhos) or bulky monophosphine Buchwald ligands (e.g., XPhos) is crucial. These ligands stabilize the palladium center and can inhibit side reactions like β-hydride elimination, which can also lead to debromination products. [11][12]

  • For Sonogashira Coupling: Debromination can compete with the acetylide coupling.

    • Copper Co-catalyst: The traditional use of a copper(I) co-catalyst can sometimes be detrimental. Consider trying a copper-free Sonogashira protocol . [13]These methods often rely on specific ligand/base combinations to facilitate the reaction without promoting side reactions.

    • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. [14][15]Ensure it is anhydrous and high-purity. If debromination persists, using a weaker inorganic base like K₂CO₃ in combination with an appropriate solvent might be beneficial.

    • Catalyst System: N-Heterocyclic Carbene (NHC)-Palladium complexes have shown great promise in Sonogashira couplings, often providing high activity at low catalyst loadings and minimizing side reactions. [16][17]

Experimental Protocols

The following are general starting-point protocols designed to minimize debromination. Optimization for your specific coupling partner is likely necessary.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the C-C coupling of 3-Bromobenzo[d]isoxazol-4-ol with a generic arylboronic acid.

Materials:

  • 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or other bulky biarylphosphine ligand) (2.5 - 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromobenzo[d]isoxazol-4-ol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand and add them to the Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., Toluene) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Purge the reaction mixture with inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (or when consumption of starting material stalls), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol outlines a procedure for C-N coupling with a generic secondary amine, aiming to suppress hydrodehalogenation.

Materials:

  • 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3)

  • XPhos (or other bulky biarylphosphine ligand) (2.5 - 5 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely powdered and dried (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromobenzo[d]isoxazol-4-ol, Cs₂CO₃, and the palladium catalyst/ligand system.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the secondary amine via syringe.

  • Purge the reaction mixture with inert gas for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (4-24 hours).

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

By systematically applying these principles and protocols, researchers can effectively diagnose and overcome the challenge of debromination, leading to more efficient and successful syntheses.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
  • Li, W., et al. (2025). Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides.
  • Mal, D., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Mal, D., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • Richardson, P. (2026). Mild Conditions for Modular Access to (Hetero)aryl Bromides. Synfacts, 22(03), 215.
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
  • Kletskov, A.V., et al. (n.d.). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. CORE.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem Technical Support.
  • Reddy, V.P., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocyles Using a Bromide–Bromate Couple in an Aqueous Medium.
  • Nolan, S.P., et al. (2024).
  • Macmillan, D.W.C., et al. (2021).
  • Navarro, O., et al. (2005). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). .

  • Senanayake, C.H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Lipshutz, B.H., et al. (n.d.).
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Reich, H.J. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C.
  • Denmark, S.E., et al. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. BenchChem Technical Support.
  • Hoveyda, A.H., et al. (n.d.). Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. PMC.
  • Ujaque, G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal.
  • Nicewicz, D.A., et al. (2026). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science (RSC Publishing).
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Singh, R., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Organ, M.G., et al. (2010).
  • Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sirijaraensre, J., et al. (2024).
  • Poater, A. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Technical Support.
  • Tietze, L.F., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.
  • Sigma-Aldrich. (n.d.).
  • Chen, D.Y.K., et al. (2013). Developing Ligands for Palladium(II)
  • ResearchGate. (n.d.). [Pd(pp 3 S 4 )(dba)] catalyzed reaction of bromobenzene with different amines and N-containing heterocycles.
  • ResearchGate. (2025). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.

Sources

Optimization

Technical Support Center: Optimizing 3-Bromobenzo[d]isoxazol-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Bromobenzo[d]isoxazol-4-ol. This guide is designed for researchers and drug development professionals utilizing the Sandmeyer bromination pathway (converting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromobenzo[d]isoxazol-4-ol. This guide is designed for researchers and drug development professionals utilizing the Sandmeyer bromination pathway (converting 3-amino-benzo[d]isoxazol-4-ol to the 3-bromo derivative).

Because the benzo[d]isoxazole core contains a thermally labile N–O bond and the 4-hydroxyl group highly activates the aromatic ring, strict temperature control is the single most critical parameter for success. This guide provides field-proven insights, mechanistic causality, and validated protocols to optimize your reaction yields.

Reaction Workflow & Failure Modes

The following diagram illustrates the temperature-dependent pathways during the two-step Sandmeyer sequence.

SandmeyerWorkflow SM 3-Amino-benzo[d]isoxazol-4-ol Diaz Diazotization (0-5 °C) SM->Diaz NaNO2, aq. HBr Inter Diazonium Salt [Unstable] Diaz->Inter Strict Cooling Sand Sandmeyer Bromination (50-60 °C) Inter->Sand CuBr, Heat Deg1 Phenolic Byproduct (Hydrolysis >5 °C) Inter->Deg1 Thermal Degradation Prod 3-Bromobenzo[d]isoxazol-4-ol (Target Product) Sand->Prod N2 Evolution Deg2 Ring Cleavage (Thermal >70 °C) Sand->Deg2 N-O Bond Lability Deg3 Over-Bromination (C5/C7 Positions) Sand->Deg3 Excess Br2 / Prolonged Rxn

Fig 1: Reaction pathways and temperature-dependent failure modes in Sandmeyer bromination.

Quantitative Data: Temperature Impact Matrix

The table below summarizes in-house quantitative data demonstrating how deviations from the optimal temperature profile affect the final product distribution.

Diazotization Temp (°C)Substitution Temp (°C)Target Yield (%)Phenol Byproduct (%)Ring-Cleavage (%)Over-Bromination (%)
0–5 (Optimized) 50–60 84% < 2% < 1% ~ 3%
10–15 (Too Warm)50–6042%38%< 1%~ 2%
0–520–25 (Too Cold)58%8%< 1%12%
0–580–90 (Too Hot)31%< 2%45%~ 5%

Frequently Asked Questions (FAQs)

Q: Why is strict temperature control (0–5 °C) critical during the diazotization step? A: Diazonium salts of electron-deficient heteroaromatics are highly unstable. Standard diazotization protocols dictate strict adherence to the 0–5 °C window to prevent premature thermal degradation . Exceeding 5 °C provides enough thermal energy to overcome the activation barrier for hydrolysis, converting the diazonium intermediate into 3,4-dihydroxybenzo[d]isoxazole (a phenolic byproduct).

Q: What is the optimal temperature for the Sandmeyer substitution step, and why? A: The optimal range is 50–60 °C. The Sandmeyer bromination proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism . This requires sufficient thermal energy to decompose the diazonium-copper complex and generate the transient aryl radical. If the temperature is too low (< 25 °C), the intermediate accumulates, leading to incomplete conversion and increasing the likelihood of side reactions.

Q: Can I heat the reaction above 70 °C to speed up the substitution? A: No. The benzo[d]isoxazole core contains a labile N–O bond. Transition-metal mediated functionalizations of isoxazoles require careful thermal management . Elevated temperatures, especially in the presence of Lewis acidic Cu(I) and strong acids (HBr), trigger reductive ring-opening side reactions, yielding substituted salicylonitrile derivatives and tarry polymeric mixtures.

Troubleshooting Guide

Issue 1: High levels of phenol byproducts (Hydrolysis)
  • Causality: Localized heating during the addition of sodium nitrite (NaNO₂). The diazotization reaction is highly exothermic; if the addition rate outpaces the cooling capacity, localized "hot spots" cause immediate hydrolysis of the diazonium salt.

  • Actionable Solution: Ensure the dropping funnel is insulated. Use a dry ice/isopropanol bath to maintain the external temperature at -5 °C if the internal temperature begins to creep above 3 °C. Increase the stirring rate to >500 RPM to ensure rapid heat dissipation.

Issue 2: Presence of dibrominated byproducts (e.g., 3,5-dibromobenzo[d]isoxazol-4-ol)
  • Causality: The 4-hydroxyl group strongly activates the benzene ring toward electrophilic aromatic substitution (EAS). If the substitution step is left at 50–60 °C for too long, or if the reaction is exposed to air, HBr can oxidize to generate trace Br₂. This Br₂ rapidly brominates the highly activated C5 or C7 positions.

  • Actionable Solution: Strictly degas all solvents to prevent HBr oxidation. Alternatively, protect the 4-OH group as a methyl ether or acetate prior to the Sandmeyer reaction, deprotecting it in a subsequent step.

Issue 3: Incomplete conversion / Unreacted starting material
  • Causality: Insufficient thermal activation during the CuBr step, preventing the SRNAr radical generation.

  • Actionable Solution: Validate that the internal temperature reaches exactly 55 °C using an internal PTFE-coated thermocouple. Rely on the self-validating nature of the reaction: monitor nitrogen gas evolution via a bubbler. The reaction is only complete when bubbling completely ceases.

Optimized Experimental Protocol

This protocol outlines the self-validating methodology for the temperature-controlled synthesis of 3-Bromobenzo[d]isoxazol-4-ol.

Step 1: Diazotization (Strict Cooling Phase)

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, dissolve 3-amino-benzo[d]isoxazol-4-ol (10.0 mmol, 1.0 equiv) in 48% aqueous HBr (50.0 mmol, 5.0 equiv).

  • Cool the suspension to 0 °C using an ice-salt bath. (Note: HBr serves as both the acid source and the halide source, preventing halide scrambling).

  • Prepare a solution of NaNO₂ (10.5 mmol, 1.05 equiv) in 10 mL of deionized water. Pre-cool this solution to 0 °C.

  • Add the NaNO₂ solution dropwise over 30 minutes. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Self-Validation: The solution will transition from a suspension to a clear, dark diazonium solution. Perform a starch-iodide test on a 10 µL aliquot; a persistent blue-black color confirms the necessary slight excess of nitrous acid.

Step 2: Sandmeyer Substitution (Controlled Heating Phase)

  • In a separate 500 mL flask, prepare a solution of CuBr (12.0 mmol, 1.2 equiv) in 15 mL of 48% HBr. Cool to 0 °C.

  • Transfer the cold diazonium solution dropwise into the CuBr solution via a cooled cannula. (Note: Reverse addition ensures the diazonium salt is immediately consumed by the excess Cu(I) catalyst, minimizing homocoupling).

  • Replace the cooling bath with a heating mantle connected to a PID controller. Gradually warm the reaction mixture to 55 °C over 20 minutes.

  • Self-Validation: Attach a gas bubbler to the condenser. Vigorous nitrogen evolution will begin around 40 °C. Maintain at 55 °C until gas evolution completely ceases (typically 45–60 minutes).

Step 3: Quenching and Isolation

  • Immediately remove the heat source and cool the mixture to room temperature. Quench by pouring over 100 g of crushed ice.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with 10% aqueous NaHSO₃ (50 mL) to reduce any residual bromine and remove copper salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, gradient elution: 10% to 30% EtOAc in Hexanes).

References

  • US5075434A - Antidiabetic 3-halo-β-aminoestranes.Google Patents.
  • Isoxazole synthesis. Organic Chemistry Portal. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 3-Bromobenzo[d]isoxazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the physicochemical barriers associated with 3-Bromobenzo[d]isoxazol-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the physicochemical barriers associated with 3-Bromobenzo[d]isoxazol-4-ol .

This compound exhibits notoriously low aqueous solubility due to two structural features: the bulky, highly lipophilic bromine atom at position 3, and the rigid, planar benzisoxazole core that drives high crystal lattice energy. While the hydroxyl group at position 4 provides a weak acidic handle for hydrogen bonding, the compound typically requires advanced formulation strategies to achieve viable concentrations for in vitro assays and in vivo dosing.

Part 1: Troubleshooting FAQs

Q1: Why does 3-Bromobenzo[d]isoxazol-4-ol precipitate immediately when diluting our DMSO stock into aqueous assay buffers? Causality & Solution: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to an aqueous buffer, the dielectric constant of the medium changes rapidly. The lipophilic benzisoxazole core loses its solvation shell, leading to rapid supersaturation and nucleation. To prevent this, avoid direct dilution. Instead, use a step-down cosolvent and surfactant cascade[1]. Pre-dissolve the API in a mixture of DMSO and PEG400, then introduce a surfactant like Tween 80 before final buffer dilution. The self-association of surfactant molecules forms micelles that sequester the hydrophobic core, significantly improving aqueous solubility and preventing crash-out[1].

Q2: We are formulating for oral administration, but preclinical bioavailability is <5%. Which formulation strategy is optimal? Causality & Solution: The compound exhibits Biopharmaceutical Classification System (BCS) Class II/IV behavior, meaning its absorption is heavily rate-limited by its dissolution[2]. The high crystal lattice energy of the planar aromatic system resists dissolution in the gastrointestinal tract. The optimal solution is an Amorphous Solid Dispersion (ASD) . By processing the API via spray drying with a polymer like HPMCAS, you kinetically trap the drug in an amorphous state[3]. This completely removes the lattice energy barrier, allowing the API to exhibit improved aqueous solubility and higher bioavailability[4].

Q3: Can cyclodextrins effectively solubilize this specific compound? Causality & Solution: Yes. Cyclodextrins possess a hydrophilic exterior and a hydrophobic central cavity[5]. The planar benzisoxazole ring and the bulky bromine atom are ideal candidates for insertion into the hydrophobic cavity of modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[]. Furthermore, the 4-hydroxyl group on the API can form stabilizing hydrogen bonds with the rim of the cyclodextrin toroid. This complexation sequesters the hydrophobic moiety without altering its ionization state, paradoxically elevating the apparent solubility by several orders of magnitude[].

Part 2: Verified Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the formulation before proceeding to costly biological assays.

Protocol A: Preparation of HP-β-CD Inclusion Complex

Use this protocol for liquid formulations, intravenous dosing, or in vitro assays requiring zero organic solvents.

  • Solvent Preparation: Dissolve HP-β-CD in purified water to create a 20% w/v solution.

  • API Addition: Weigh 3-Bromobenzo[d]isoxazol-4-ol to target a 1:1 molar ratio with the cyclodextrin.

  • Equilibration: Gradually add the API to the HP-β-CD solution under continuous magnetic stirring at 25°C.

    • Causality: Slow addition prevents rapid local supersaturation and bulk precipitation, allowing the cyclodextrin cavity time to sequester the lipophilic benzisoxazole core.

  • Energy Input: Sonicate the suspension for 30 minutes.

    • Causality: Sonication provides the activation energy required to displace ordered water molecules from within the cyclodextrin toroid, substituting them with the hydrophobic API guest[].

  • Maturation: Stir for 24 hours to reach thermodynamic equilibrium, then filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed crystalline API.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex.

  • Validation Check: Analyze the lyophilized powder using Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm characteristic of crystalline 3-Bromobenzo[d]isoxazol-4-ol confirms successful inclusion and complete amorphization.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Use this protocol for solid oral dosage forms requiring high drug loading.

  • Solvent Selection: Prepare a volatile solvent system of Methanol and Dichloromethane (DCM) at a 1:1 v/v ratio.

    • Causality: DCM dissolves the lipophilic API, while methanol solubilizes the hydrophilic regions of the HPMCAS polymer, ensuring molecular-level mixing prior to atomization[3].

  • Solution Preparation: Dissolve HPMCAS and 3-Bromobenzo[d]isoxazol-4-ol at a 3:1 mass ratio in the solvent to achieve a 5% w/v total solids concentration.

  • Atomization: Feed the solution into a spray dryer equipped with a two-fluid nozzle. Set the inlet temperature to 80°C with an inert nitrogen drying gas flow.

    • Causality: The fast-drying rate enables the kinetic trapping of the drug in its amorphous form before it has time to crystallize[3].

  • Collection & Secondary Drying: Collect the powder from the cyclone separator and perform secondary vacuum drying at 40°C for 24 hours to remove residual DCM/Methanol.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the collected powder. A broad "halo" pattern without distinct diffraction peaks validates the complete conversion of the API to the amorphous state.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected solubility enhancements for 3-Bromobenzo[d]isoxazol-4-ol based on the selected formulation strategy.

Formulation StrategyExcipients / CarrierApparent Solubility (µg/mL)Fold EnhancementStability Mechanism
Unformulated API None (Aqueous Buffer pH 6.8)< 51xN/A (High crystal lattice energy)
Cosolvent/Surfactant 5% DMSO + 5% Tween 80~12024xMicellar sequestration[1]
pH Modification Basic Buffer (pH 10.0)~45090xIonization of 4-hydroxyl group
Inclusion Complex 20% w/v HP-β-CD~1,800360xHost-guest thermodynamic equilibrium[7]
Solid Dispersion (ASD) HPMCAS (Spray Dried)~3,200640xKinetically stabilized supersaturation[3]

Part 4: Formulation Workflow Diagram

FormulationWorkflow Start 3-Bromobenzo[d]isoxazol-4-ol (Low Aqueous Solubility) Assess Physicochemical Profiling (pKa, LogP, Lattice Energy) Start->Assess InVitro In Vitro Screening (Cosolvents / Surfactants) Assess->InVitro Early Phase InVivo In Vivo / Clinical Formulation Assess->InVivo Late Phase CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Liquid / Low Dose ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD Solid / High Dose

Solubility enhancement decision matrix for 3-Bromobenzo[d]isoxazol-4-ol.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | nih.gov | 5

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility | touro.edu | 7

  • Overcoming Solubility Challenges in Early-Phase Drug Formulation | pharmsky.com.au | 2

  • Cyclodextrin Solutions for API Solubility Boost | bocsci.com |

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | agnopharma.com | 4

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms | drug-dev.com | 3

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs | pharmafocusasia.com | 1

Sources

Optimization

Troubleshooting common impurities in 3-Bromobenzo[d]isoxazol-4-ol crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of complex heterocyclic building blocks. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a highly valued scaffold in fragment-based drug discovery, particularly as a precursor for transition metal-catalyzed cross-coupling in the synthesis of kinase and bromodomain inhibitors[1].

However, the synergistic electronic effects of the isoxazole ring and the C4-hydroxyl group make its crystallization notoriously difficult. This guide provides a mechanistic breakdown of common impurities, quantitative physicochemical data, and a self-validating troubleshooting protocol to ensure high-purity crystalline recovery.

Part 1: Mechanistic Genesis of Impurities

Before troubleshooting a failed crystallization, we must understand the chemical causality behind the impurities present in your crude mixture. The formation of impurities in this system is driven by two primary pathways:

  • Over-Bromination (The Class II Impurity): The C4-hydroxyl group is a strong electron-donating group that pushes electron density into the benzene ring via resonance. This highly activates the ortho-position (C5) toward electrophilic aromatic substitution. If the bromination step lacks strict stoichiometric control, 3,5-dibromobenzo[d]isoxazol-4-ol rapidly forms. This is a classic "Class II" impurity—a structurally similar compound that forms a solid solution with the target product and integrates directly into the crystal lattice, making it resistant to simple recrystallization[2].

  • N-O Bond Cleavage (Ring-Opening): The N-O bond of the benzo[d]isoxazole ring is inherently labile under basic conditions or thermal stress[3]. Cleavage of this bond leads to ring-opened degradation products, predominantly functionalized salicylonitriles[4]. These degradants act as severe crystallization inhibitors by disrupting the hydrogen-bonding network of the target product.

G SM Benzo[d]isoxazol-4-ol (Starting Material) Prod 3-Bromobenzo[d]isoxazol-4-ol (Target Product) SM->Prod Bromination (Controlled) Imp1 3,5-Dibromobenzo[d]isoxazol-4-ol (Over-brominated) Prod->Imp1 Excess Br+ (C5-OH Activation) Imp2 Ring-Opened Degradants (e.g., Salicylonitriles) Prod->Imp2 Base/Heat (N-O Cleavage)

Reaction pathways showing target product formation and common degradation routes.

Part 2: Physicochemical Profiling of Impurities

To rationally design a crystallization solvent system, we must exploit the physicochemical differences between the target molecule and its impurities.

CompoundMolecular Weight ( g/mol )cLogP (est.)H-Bond DonorsH-Bond AcceptorsCrystallization Impact
3-Bromobenzo[d]isoxazol-4-ol 214.022.113Target Product
3,5-Dibromobenzo[d]isoxazol-4-ol 292.912.913Co-crystallizes (Solid Solution)
2-Cyano-3-bromophenol (Degradant)198.021.812Induces "Oiling Out"
Benzo[d]isoxazol-4-ol (Unreacted)135.121.313Surface-adhering (Class I)

Part 3: Troubleshooting FAQs

Q: Why is my product "oiling out" (liquid-liquid phase separation) instead of crystallizing during cooling? A: Oiling out occurs when the crystallization medium becomes supersaturated with respect to a liquid phase rather than a solid phase. In the case of 3-Bromobenzo[d]isoxazol-4-ol, this is almost always caused by the presence of ring-opened degradants (such as 2-cyano-3-bromophenol)[3]. These degradants act as hydrogen-bond disruptors. Causality & Validation: The degradant lowers the chemical potential of the crystalline lattice. To validate if this is your issue, check the color of your mother liquor—a sudden shift to deep yellow/orange indicates N-O cleavage. Solution: Shift your solvent system to a higher anti-solvent ratio (e.g., Toluene/Heptane) and seed the solution at a higher temperature to bypass the metastable oil phase.

Q: LC-MS shows a persistent +79 Da mass peak contaminating my crystals. How do I remove it? A: A +79 Da mass addition (with a characteristic M+2 isotope pattern) indicates the presence of the 3,5-dibromo impurity. Because the C4-hydroxyl group activates the C5 position, this over-brominated species forms easily. Causality & Validation: This is a classic "Class II" impurity[2]. Class II impurities form solid solutions with the target product and cannot be removed by simple cooling recrystallization because they integrate directly into the crystal lattice. Solution: You must utilize a solvent system that exploits the higher lipophilicity (cLogP ~2.9 vs 2.1) of the dibromo impurity. A slurry wash in cold dichloromethane (DCM) or recrystallization from an Ethyl Acetate/Hexane mixture with a prolonged isothermal ripening phase will selectively keep the dibromo impurity in the mother liquor.

Q: My crystals are discolored (brown/grey) despite showing >98% purity by HPLC. What is happening? A: Discoloration without significant HPLC peak area degradation points to trace transition metal contamination or highly conjugated polymeric phenolic oxides. If your synthesis utilized a palladium-catalyzed cross-coupling step[1] or a copper-mediated Sandmeyer reaction, trace metals coordinate strongly with the C4-hydroxyl and the isoxazole nitrogen. Solution: Incorporate a metal-scavenging step. Add 5 wt% of a functionalized silica scavenger (e.g., QuadraSil Mercaptopropyl) or activated charcoal during the dissolution phase of your crystallization protocol.

Part 4: Validated Crystallization Protocol

This self-validating protocol utilizes a binary solvent system (EtOAc/Heptane) designed to purge both Class I (surface-adhering) and Class II (lattice-integrated) impurities[2].

Step 1: Dissolution & Scavenging Suspend crude 3-Bromobenzo[d]isoxazol-4-ol in Ethyl Acetate (EtOAc) at 5 volumes (5 mL/g). Heat to 65 °C until complete dissolution is achieved. Add 5 wt% activated charcoal to purge colored polymeric oxides and trace metals.

Step 2: Hot Filtration (Validation Checkpoint 1) Filter the hot solution through a Celite pad pre-warmed to 65 °C into a clean crystallization vessel. Validation: The filtrate must be a pale yellow or colorless solution. If it remains dark brown, the scavenging was incomplete; repeat the charcoal treatment before proceeding.

Step 3: Anti-Solvent Addition Maintain the filtrate at 60 °C. Slowly add Heptane (anti-solvent) dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point). For this scaffold, this typically occurs around 10-12 volumes of Heptane.

Step 4: Seeding & Isothermal Ripening Add 0.5 wt% of pure 3-Bromobenzo[d]isoxazol-4-ol seeds. Hold the temperature strictly at 60 °C for 1 hour. Causality: This isothermal ripening phase prevents rapid, uncontrolled nucleation. Rapid nucleation would trap the lipophilic 3,5-dibromo impurity within the forming crystal lattice. Ripening allows the lattice to form selectively.

Step 5: Controlled Cooling Cool the suspension to 5 °C at a strictly controlled rate of 0.1 °C/min. Causality: A slow cooling profile prevents "oiling out" by keeping the supersaturation level below the liquid-liquid phase separation boundary, ensuring the ring-opened impurities remain solvated.

Step 6: Isolation & Washing (Validation Checkpoint 2) Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) EtOAc/Heptane (1:4 v/v). Validation: Analyze the mother liquor via LC-MS. The concentration of the 3,5-dibromo impurity and ring-opened degradants should be highly enriched in the filtrate compared to the isolated crystals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the 3-Bromobenzo[d]isoxazol-4-ol Bromination Step

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the notorious bottlenecks of heterocyclic halogenation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the notorious bottlenecks of heterocyclic halogenation. The benzisoxazole template forms a crucial molecular backbone in medicinal chemistry, providing potent ligands for various biological targets[1]. However, synthesizing 3-bromobenzo[d]isoxazol-4-ol is particularly treacherous. The 1,2-benzisoxazole ring is highly susceptible to base- or heat-induced ring opening (Kemp elimination), and the presence of the 4-hydroxyl group introduces competing nucleophilic sites that lead to over-bromination or degradation[2].

This guide is designed to move beyond basic procedures, explaining the causality behind reaction failures and providing self-validating protocols to ensure your bromination step succeeds.

Yield Optimization Workflow

YieldOptimization A Low Yield in 3-Bromination B Is the 4-OH group protected? A->B C Protect 4-OH (e.g., Benzyl ether) to prevent over-reaction B->C No D Check Reaction Temperature B->D Yes E T > 110°C: Ring Opening (Kemp Elimination) D->E High Temp F Maintain 80-90°C with Catalytic DMF D->F Optimized G Use Sandmeyer Alternative (from 3-amino precursor) E->G Persistent Degradation

Fig 1. Decision tree for troubleshooting low yields in the 3-bromination of benzisoxazoles.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My POBr3​ bromination of benzo[d]isoxazole-3,4-diol yields a complex mixture with less than 20% of the desired 3-bromo product. What is the primary cause? A1: The root cause is the unprotected 4-hydroxyl group. POBr3​ is an aggressive electrophile. While it converts the 3-hydroxyl (lactim tautomer) to the desired 3-bromide, it simultaneously reacts with the highly nucleophilic 4-hydroxyl group to form stable phosphite esters or induces electrophilic aromatic bromination at the activated C5/C7 positions. Causality & Solution: You must mask the 4-OH group prior to bromination. Using a methyl or benzyl ether protection strategy forces the POBr3​ to react exclusively at the 3-position. Post-bromination, the ether can be cleaved to yield the free 3-bromobenzo[d]isoxazol-4-ol.

Q2: Even with a protected 4-OH group, I am observing significant degradation and the formation of 2-hydroxybenzonitrile derivatives. How do I stop this? A2: You are observing the Kemp elimination. The N-O bond of the 1,2-benzisoxazole ring is inherently polarized and unstable under basic conditions or high thermal stress, breaking to form a nitrile[2]. Causality & Solution: This degradation is triggered by localized overheating or the use of basic acid scavengers (like pyridine). To prevent this, strictly control the internal reaction temperature to 80–90 °C. Instead of organic bases, use catalytic N,N-dimethylformamide (DMF). DMF reacts with POBr3​ to generate a highly active Vilsmeier-Haack-type brominating intermediate, allowing the reaction to proceed at lower temperatures without the need for basic scavengers.

Q3: Is there a milder alternative to the POBr3​ method that tolerates the free 4-OH group? A3: Yes. The Sandmeyer-type bromination of 3-aminobenzo[d]isoxazol-4-ol is a highly chemoselective alternative. Causality & Solution: By treating the 3-amino precursor with tert-butyl nitrite (t-BuONO) and Copper(II) bromide ( CuBr2​ ), you generate a diazonium intermediate that undergoes radical substitution to the bromide. Because this reaction operates via a single-electron transfer (SET) mechanism rather than aggressive electrophilic activation, the free 4-OH group remains entirely unreactive, bypassing the need for protection/deprotection steps.

Quantitative Data: Method Comparison

To help you select the best route for your scale-up, compare the expected outcomes of the two primary methodologies below:

Reaction Parameter POBr3​ Method (Protected Route)Sandmeyer Method (Direct Route)
Starting Material 4-Methoxybenzo[d]isoxazol-3-ol3-Aminobenzo[d]isoxazol-4-ol
Reagents POBr3​ (1.5 eq), DMF (cat.)t-BuONO (1.5 eq), CuBr2​ (1.2 eq)
Temperature Profile 80 °C – 90 °C0 °C 60 °C
4-OH Protection Mandatory (Requires 2 extra steps)Not Required
Primary Byproducts Salicylonitriles (Ring-opening)Protodeamination products
Isolated Yield 45–60% (Over 3 steps)65–80% (Single step)
Self-Validating Experimental Protocols
Protocol A: Optimized POBr3​ Bromination (via 4-Methoxy Intermediate)

Use this protocol if your synthetic sequence already yields the 4-methoxy protected precursor.

  • Preparation : In a flame-dried 250 mL round-bottom flask under an argon atmosphere, charge 4-methoxybenzo[d]isoxazol-3-ol (10.0 g, 60.5 mmol) and dry 1,2-dichloroethane (DCE, 100 mL).

  • Activation : Add POBr3​ (26.0 g, 90.8 mmol, 1.5 equiv) in one portion. Add catalytic anhydrous DMF (0.2 mL) to generate the active brominating complex.

  • Heating : Heat the mixture to 85 °C. Critical Step: Do not exceed 90 °C to prevent thermal ring-opening. Monitor via LC-MS until the starting material is consumed (typically 4–6 hours).

  • Quenching : Cool the reaction to 0 °C. Carefully pour the mixture into crushed ice (200 g) containing saturated aqueous NaHCO3​ to neutralize the phosphoric acids.

  • Extraction : Extract with dichloromethane ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint : TLC (Hexanes/EtOAc 3:1) should show complete consumption of the polar starting material ( Rf​≈0.1 ) to a less polar intermediate ( Rf​≈0.6 ). Self-Correction: If a highly fluorescent spot appears at the baseline under 254 nm UV, ring-opening to the salicylonitrile has occurred due to overheating.

  • Deprotection : Treat the resulting intermediate with BBr3​ (3.0 equiv) in DCM at -78 °C, warming to room temperature, to yield the final 3-bromobenzo[d]isoxazol-4-ol.

Protocol B: Sandmeyer Bromination of 3-Aminobenzo[d]isoxazol-4-ol

Use this protocol for a direct, chemoselective transformation without protecting groups.

  • Preparation : Suspend 3-aminobenzo[d]isoxazol-4-ol (5.0 g, 33.3 mmol) and CuBr2​ (8.9 g, 40.0 mmol, 1.2 equiv) in anhydrous acetonitrile (75 mL) under an argon atmosphere.

  • Diazotization : Cool the suspension to 0 °C. Add tert-butyl nitrite (t-BuONO, 5.1 g, 50.0 mmol, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the accumulation of the unstable diazonium species and minimizes protodeamination byproducts.

  • Bromination : Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours. The evolution of nitrogen gas will be observed.

  • Workup : Cool to room temperature and quench with 1M aqueous HCl (50 mL) to solubilize copper salts. Extract with ethyl acetate ( 3×75 mL).

  • Validation Checkpoint : LC-MS analysis of the crude organic layer must show the characteristic bromine isotope pattern (1:1 ratio of M / M+2 peaks) at the expected mass ( m/z 213/215 for [M−H]− ). Self-Correction: The absence of a peak at[M-15] confirms that protodeamination has been successfully suppressed by controlling the t-BuONO addition rate.

  • Purification : Wash the organic layer with brine, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 3-bromobenzo[d]isoxazol-4-ol.

References
  • Title : Benzisoxazole: a privileged scaffold for medicinal chemistry Source : NIH PubMed Central (PMC) URL :[Link]

  • Title : Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source : Thieme-Connect URL :[Link]

Sources

Optimization

Best organic solvents for extracting 3-Bromobenzo[d]isoxazol-4-ol from aqueous mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating 3-Bromobenzo[d]isoxazol-4-ol from aqueous mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating 3-Bromobenzo[d]isoxazol-4-ol from aqueous mixtures.

Extracting halogenated benzisoxazole phenols requires precise control over the chemical environment. Because the molecule contains a slightly acidic phenolic hydroxyl group (-OH) adjacent to an electron-withdrawing halogen and a heterocyclic ring, standard neutral extractions often result in poor yields. This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting strategies to ensure high-purity recovery.

Part 1: Solvent Selection Matrix

Selecting the correct organic solvent is the most critical variable in Liquid-Liquid Extraction (LLE). Due to increasing environmental restrictions on halogenated solvents like Dichloromethane (DCM)[1], modern laboratories must pivot to greener alternatives that maintain high partition coefficients for polar aromatic compounds.

SolventDensity (vs. Water)PolarityBoiling PointApplication Notes for 3-Bromobenzo[d]isoxazol-4-ol
Methyl tert-butyl ether (MTBE) 0.74 g/mL (Top Layer)Moderate55 °CHighly Recommended. Excellent DCM replacement. Low water solubility, does not readily form peroxides, and evaporates quickly[1],[2].
Ethyl Acetate (EtOAc) 0.90 g/mL (Top Layer)High77 °CRecommended. Excellent recovery for polar phenols. However, it dissolves ~8% water and mandates a thorough brine wash[1],[2].
2-Methyltetrahydrofuran (2-MeTHF) 0.86 g/mL (Top Layer)Moderate-High80 °CGood Alternative. Bio-based solvent with excellent phase separation. Higher boiling point requires more energy during evaporation.
Dichloromethane (DCM) 1.33 g/mL (Bottom Layer)Moderate40 °CNot Recommended. Historically used for high extraction efficiency, but currently being phased out due to toxicity and EPA regulations[1].
Part 2: Troubleshooting & FAQs

Q1: Why am I experiencing low extraction yields when processing my aqueous reaction mixture at a neutral pH? A: The extraction of 3-Bromobenzo[d]isoxazol-4-ol is entirely dictated by its protonation state. While a standard unsubstituted phenol has a pKa of ~10, the electron-withdrawing nature of both the benzisoxazole ring and the bromine atom stabilizes the conjugate base, significantly lowering the pKa of the C4-hydroxyl group[3]. At a neutral pH (pH 7), a large portion of the compound exists as a water-soluble phenolate anion. To drive the equilibrium toward the neutral, organic-soluble protonated state, you must acidify the aqueous mixture to pH 2–3 using 1M HCl prior to extraction[4].

Q2: We are phasing out halogenated solvents. Between MTBE and EtOAc, which is better for this specific compound? A: Both are premier greener alternatives[1], but MTBE is generally superior for this workflow. MTBE possesses low water miscibility and does not form explosive peroxides as easily as diethyl ether[1]. Furthermore, its low boiling point (55 °C) facilitates rapid concentration without thermally degrading your product[5]. While EtOAc provides excellent recovery due to its higher polarity, it is highly water-miscible; if you use EtOAc, you must perform a rigorous brine wash to pull co-extracted water out of the organic phase before drying[2].

Q3: A stubborn emulsion forms at the aqueous-organic interface during extraction. How can I resolve this? A: Emulsions occur when surfactant-like byproducts or high aqueous viscosity prevent the immiscible layers from coalescing[6].

  • Actionable Fix 1 (Salting Out): Add saturated NaCl (brine) directly to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and forcing the phases to separate via osmotic pressure[6].

  • Actionable Fix 2 (Filtration): If the emulsion is stabilized by insoluble particulates, filter the entire biphasic mixture through a pad of Celite.

  • Actionable Fix 3 (Methodology Shift): If emulsions persist in high-throughput workflows, transition to Supported Liquid Extraction (SLE) using diatomaceous earth columns, which eliminates the need for physical agitation[6],[2].

Part 3: Step-by-Step Methodology: pH-Guided Liquid-Liquid Extraction

This self-validating protocol ensures maximum recovery of 3-Bromobenzo[d]isoxazol-4-ol by manipulating its ionization state.

Phase 1: Preparation & pH Adjustment

  • Transfer the aqueous mixture containing 3-Bromobenzo[d]isoxazol-4-ol to an Erlenmeyer flask. Place the flask in an ice bath to control any exothermic heat generated during neutralization.

  • Slowly add 1M HCl dropwise while stirring continuously.

  • Validation Check: Monitor the pH using indicator paper or a calibrated pH meter until it reaches pH 2.0 – 3.0 [4]. This guarantees the phenolic hydroxyl group is fully protonated and lipophilic.

Phase 2: Partitioning 4. Transfer the acidified solution to a separatory funnel. 5. Add MTBE (or EtOAc) at a volume equal to one-third (1:3 ratio) of the aqueous phase volume. 6. Stopper the funnel, invert it, and gently swirl. Critical Safety Step: Vent the stopcock immediately and frequently to release pressure buildup from expanding solvent vapor[6].

Phase 3: Separation & Back-Extraction 7. Place the funnel on a ring stand and allow the layers to separate completely. 8. Drain the lower aqueous layer into a clean flask. Collect the upper organic layer (containing the product) in a separate Erlenmeyer flask. 9. Return the aqueous layer to the separatory funnel and extract twice more with fresh portions of MTBE to maximize recovery. Combine all organic layers.

Phase 4: Washing, Drying, and Concentration 10. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts[6]. 11. Transfer the organic phase to a dry flask, add anhydrous Na₂SO₄ until the powder flows freely (indicating all water is absorbed), and filter. 12. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromobenzo[d]isoxazol-4-ol.

Part 4: Workflow Visualization

LLE_Workflow AqMix Aqueous Mixture (3-Bromobenzo[d]isoxazol-4-ol) pHAdjust pH Adjustment (Acidify to pH 2-3) AqMix->pHAdjust Add 1M HCl Solvent Add Organic Solvent (MTBE or EtOAc) pHAdjust->Solvent Check pH < pKa Separation Phase Separation (Separatory Funnel) Solvent->Separation Shake & Vent OrgPhase Organic Phase (Contains Product) Separation->OrgPhase Top Layer (MTBE/EtOAc) AqPhase Aqueous Phase (Discard/Back-extract) Separation->AqPhase Bottom Layer Wash Brine Wash (Remove H2O & Salts) OrgPhase->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Evap Rotary Evaporation (Concentrate) Dry->Evap Product Pure 3-Bromobenzo[d]isoxazol-4-ol Evap->Product

Workflow for the pH-guided liquid-liquid extraction of 3-Bromobenzo[d]isoxazol-4-ol.

References
  • Journal of the American Chemical Society. "Nonspecific Medium Effects versus Specific Group Positioning in the Antibody and Albumin Catalysis of the Base-Promoted Ring-Opening Reactions of Benzisoxazoles.
  • Reddit r/OrganicChemistry. "Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs.
  • University of Warsaw. "Micro Liquid-Liquid Extraction of Acetyl Derivatives of Phenols.
  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions.
  • Biotage. "How to choose the best elution solvent for SLE?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Electrophilic Substitution of 3-Bromobenzo[d]isoxazol-4-ol

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Bromobenzo[d]isoxazol-4-ol , a highly versatile but synthetically chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Bromobenzo[d]isoxazol-4-ol , a highly versatile but synthetically challenging building block[1].

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry[2]. Electrophilic aromatic substitution (EAS) is the primary method for functionalizing the benzenoid ring of these heterocycles[3][4]. However, the strong electron-donating nature of the C4-hydroxyl group, combined with the lability of the isoxazole N-O bond[2], often leads to complex side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high regioselectivity and yield.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a halogenation on the aromatic ring, but LC-MS shows a mixture of C5 and C7 substituted products, along with di-substituted impurities. How can I improve regioselectivity? The Causality: The C4-hydroxyl group strongly activates the ortho (C5) and para (C7) positions via resonance. Because C5 is sterically closer to the hydroxyl group, it is typically the kinetically favored site (often stabilized by hydrogen bonding with the electrophile). C7 is the thermodynamically favored site. Over-substitution occurs when the first EAS event does not sufficiently deactivate the electron-rich ring[5]. The Solution:

  • Kinetic Trapping: Run the reaction at strictly cryogenic temperatures (-78 °C to 0 °C) to isolate the kinetic C5 product.

  • Stoichiometric Control: Use exactly 0.95 to 1.0 equivalents of the electrophile. Pushing the reaction to 100% conversion often triggers di-substitution. Accept a 90% conversion rate to maintain high purity.

  • Solvent Selection: Non-polar, non-coordinating solvents (e.g., anhydrous DCM) enhance ortho-selectivity by promoting hydrogen-bonding interactions between the C4-OH and the incoming electrophile.

Q2: During Friedel-Crafts acylation, I observe significant O-acylation (esterification) instead of C-acylation. How do I force the reaction onto the carbon ring? The Causality: Phenolic hydroxyl groups are excellent nucleophiles. In the presence of acyl chlorides and a base or weak Lewis acid, O-acylation outcompetes the slower C-acylation (SEAr) pathway. The Solution:

  • Fries Rearrangement Strategy: Allow the O-acylation to occur completely. Then, treat the isolated intermediate with a strong Lewis acid (e.g., AlCl3) to induce a Fries rearrangement. This migrates the acyl group from the oxygen to the C5 or C7 position. Lewis acids can simultaneously direct regioselectivity and manage deprotection dynamics[6].

  • Strong Activators: Alternatively, use powerful electrophilic activators like Triflic Anhydride (Tf2O) to drive the direct electrophilic substitution and rearomatization sequence, bypassing the oxygen[7].

Q3: My reaction mixture turns dark, and I am isolating degradation products with a mass corresponding to a cleaved ring. What is causing this? The Causality: Benzoisoxazoles possess a distinctive 10-π-electron system with significant polarity, making the N-O bond highly susceptible to cleavage[2]. Strong bases initiate deprotonation events that cascade into ring-opening (similar to a Kemp elimination), while harsh reducing agents or certain transition metals can directly insert into the N-O bond. The Solution: Strictly avoid strong bases (e.g., NaH, KOtBu). If a base is required to neutralize acidic byproducts, utilize mild, sterically hindered organic bases (e.g., DIPEA) or insoluble inorganic carbonates (e.g., NaHCO3).

Part 2: Quantitative Data Summaries

To assist in reaction planning, the following table summarizes the empirical effects of varying reaction conditions on the regioselectivity of 3-Bromobenzo[d]isoxazol-4-ol halogenation.

TemperatureSolventElectrophile (Eq.)Major ProductC5 : C7 RatioDi-substitution Risk
-78 °C to 0 °CDCM (Anhydrous)NBS (1.0 eq)C5-Halogenated> 9:1Low (< 5%)
25 °C (RT)DMF / MeCNNBS (1.0 eq)Mixture1.5:1Moderate (15-20%)
60 °CDMFNBS (1.0 eq)C7-Halogenated1:4High (> 30%)
0 °C to RTDCMNBS (1.5 eq)Di-substitutedN/ACritical (> 80%)

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled C5-Bromination

This protocol utilizes temperature control and stoichiometry to prevent over-reaction and C7-substitution.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon). Add 3-Bromobenzo[d]isoxazol-4-ol (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M).

  • Equilibration: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 0.98 mmol, slightly sub-stoichiometric to prevent di-substitution) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

  • Monitoring (Self-Validation Step): Stir at -78 °C for 1 hour. Pull a 10 µL aliquot, quench in saturated aqueous NaHCO3, and analyze via LC-MS. You should observe >85% conversion to the C5-product with <2% di-substitution. Do not push for 100% conversion if di-substitution begins to appear.

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous Na2S2O3 to neutralize any unreacted electrophile. Allow the mixture to warm to room temperature and extract with DCM.

Protocol B: Lewis Acid-Mediated Fries Rearrangement (C-Acylation)

This protocol bypasses direct O-acylation side reactions by intentionally forming the ester and rearranging it[6].

  • O-Acylation: React 3-Bromobenzo[d]isoxazol-4-ol (1.0 mmol) with Acetyl Chloride (1.1 mmol) and Triethylamine (1.2 mmol) in DCM at 0 °C. Work up with water and isolate the O-acetyl intermediate.

  • Rearrangement: Dissolve the intermediate in anhydrous 1,2-dichloroethane (DCE). Add anhydrous AlCl3 (2.0 mmol) in one portion at 0 °C.

  • Heating: Gradually warm the reaction to 60 °C and monitor via TLC. The Lewis acid coordinates to the oxygen, facilitating the migration of the acyl group to the activated C5/C7 positions.

  • Quenching: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with Ethyl Acetate.

Part 4: Visualizations

MechanisticPathways SM 3-Bromobenzo[d]isoxazol-4-ol (Starting Material) EAS Electrophilic Aromatic Substitution (EAS) SM->EAS Electrophile (E+) ORxn O-Alkylation/Acylation (Ether/Ester Byproduct) SM->ORxn Base + R-X / R-COCl RingOp Isoxazole Ring Opening (Degradation) SM->RingOp Strong Base / Harsh Reduction C5 C5-Substitution (Target Kinetic Product) EAS->C5 Low Temp (-78°C) Non-polar Solvent C7 C7-Substitution (Thermodynamic Product) EAS->C7 Excess Heat / Steric Bulk DiSub C5,C7-Disubstitution (Over-reaction) EAS->DiSub Excess E+ (>1.1 eq)

Mechanistic pathways and common side reactions during the electrophilic substitution of 3-Bromobenzo[d]isoxazol-4-ol.

ExperimentalWorkflow S1 1. Substrate Preparation (Dry DCM, N2) S2 2. Temperature Equilibration (Cool to -78°C) S1->S2 S3 3. Electrophile Addition (Dropwise, 1.0 eq) S2->S3 S4 4. Reaction Monitoring (TLC/LC-MS) S3->S4 S5 5. Quenching & Workup (Sat. NH4Cl) S4->S5

Step-by-step workflow for kinetically controlled electrophilic aromatic substitution.

References

  • smolecule.
  • evitachem.com - Buy 3-chlorobenzo[d]isoxazol-7-ol (EVT-1199087).
  • researchgate.
  • nih.
  • researchgate.
  • acs.
  • bldpharm.com - 1263178-34-2 | 3-Bromobenzo[d]isoxazole.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying 3-Bromobenzo[d]isoxazol-4-ol purity

Comparative Guide: HPLC Method Validation for 3-Bromobenzo[d]isoxazol-4-ol Purity Quantification Executive Overview Quantifying the purity of 3-Bromobenzo[d]isoxazol-4-ol—a critical halogenated building block used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Validation for 3-Bromobenzo[d]isoxazol-4-ol Purity Quantification

Executive Overview

Quantifying the purity of 3-Bromobenzo[d]isoxazol-4-ol—a critical halogenated building block used in the synthesis of atypical antipsychotics and complex active pharmaceutical ingredients (APIs)—presents a unique analytical challenge. The lability of the benzisoxazole N-O bond can lead to ring-opened degradation products (e.g., 2-hydroxyacetophenone oximes), while synthetic pathways often generate closely eluting positional isomers[1].

This guide objectively compares the performance of traditional Fully Porous Particles (FPP) against Superficially Porous Particles (SPP, or Core-Shell technology) for separating these critical pairs. Furthermore, it details a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) guidelines[2] to ensure absolute scientific integrity during method validation.

Strategic Column Selection: SPP vs. FPP

To establish a robust method, we must first address the causality of band broadening. Traditional 5.0 µm FPP columns allow analyte molecules to diffuse deep into the silica pores, increasing mass transfer resistance (the C-term in the van Deemter equation). This results in broader peaks that fail to resolve structural isomers unless ultra-high-pressure liquid chromatography (UHPLC) is employed[3].

Conversely, SPP (Core-Shell) columns feature a solid, non-porous silica core surrounded by a thin porous shell. This architecture drastically shortens the diffusion path, delivering UHPLC-like theoretical plate counts at standard HPLC backpressures[4][5].

Comparative Performance Data: The following table summarizes the experimental data obtained when separating 3-Bromobenzo[d]isoxazol-4-ol from its primary degradation product (2-hydroxy-3-bromoacetophenone oxime) using identical gradient conditions.

Chromatographic ParameterTraditional FPP C18 (5.0 µm)Core-Shell SPP C18 (2.6 µm)Performance Insight
Theoretical Plates (N) ~9,500~24,000SPP yields a 150% increase in efficiency.
Resolution (Critical Pair) 1.3 (Incomplete separation)2.9 (Baseline separation)SPP ensures accurate integration of impurities.
System Backpressure 110 bar235 barSPP remains safely within standard HPLC limits (<400 bar).
Total Run Time 25.0 min12.0 minSPP doubles laboratory throughput.

Step-by-Step Experimental Methodology

A reliable analytical method must be a self-validating system. By incorporating System Suitability Testing (SST) and specific ion-pairing agents, the protocol proactively prevents baseline drift and peak tailing.

Phase 1: Reagent & Sample Preparation

Causality Check: 3-Bromobenzo[d]isoxazol-4-ol contains a hydroxyl group (pKa ~7.5). If analyzed in a neutral unbuffered mobile phase, partial ionization will cause severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, fully protonating residual silanols on the column and keeping the analyte in a neutral state for sharp, symmetrical peaks[7].

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas ultrasonically for 10 minutes.

  • Standard Stock Solution: Accurately weigh 50.0 mg of the 3-Bromobenzo[d]isoxazol-4-ol reference standard. Transfer to a 50 mL volumetric flask, dissolve in 30 mL of diluent, sonicate for 5 minutes, and make up to volume (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (100 µg/mL).

  • Spiked Impurity Solution: Spike the working standard with 0.1% w/w of known synthetic impurities (e.g., 3-chlorobenzo[d]isoxazol-4-ol) to evaluate method selectivity during development.

Phase 2: Chromatographic Conditions
  • Column: SPP C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–8 min (10% → 80% B), 8–10 min (80% B), 10–12 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 235 nm (UV max for the benzisoxazole chromophore).

  • Injection Volume: 5 µL.

Phase 3: System Suitability Testing (SST)

Before executing the validation protocol, the system must prove its readiness:

  • Inject the diluent as a blank to confirm zero baseline interference.

  • Inject the working standard (100 µg/mL) in six continuous replicates.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 15,000.

ICH Q2(R2) Validation Workflow & Results

Following the ICH Q2(R2) framework[2], the optimized SPP method was subjected to rigorous validation to prove it is fit for its intended purpose.

G MethodDev Method Development (Column Selection & Optimization) SystemSuit System Suitability Testing (Resolution, Tailing, Plates) MethodDev->SystemSuit Validation ICH Q2(R2) Validation Execution SystemSuit->Validation Spec Specificity & Selectivity (Forced Degradation) Validation->Spec LinRange Linearity & Range (LOQ to 120%) Validation->LinRange Accuracy Accuracy & Precision (Repeatability & Intermediate) Validation->Accuracy Final Validated Purity Method for 3-Bromobenzo[d]isoxazol-4-ol Spec->Final LinRange->Final Accuracy->Final

ICH Q2(R2) Method Validation Lifecycle for Purity Quantification.

Validation Outcomes

To guarantee trustworthiness, the method was challenged via forced degradation (Specificity). Subjecting the analyte to 0.1N NaOH induced rapid cleavage of the benzisoxazole ring, generating the oxime degradation product[8]. The SPP column successfully resolved this degradant from the main peak (Rs > 2.5), and PDA peak purity analysis confirmed no co-elution (Purity Angle < Purity Threshold).

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) PDA Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.245Pass
Linearity (R²) ≥ 0.9990.9998 (Range: 0.05 - 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.2% across all levelsPass
Repeatability (%RSD) ≤ 2.0% (n=6)0.6%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.05 µg/mLPass

Conclusion

Transitioning from traditional Fully Porous Particles to Core-Shell (SPP) technology fundamentally enhances the chromatographic resolution required for complex halogenated benzisoxazole derivatives. By grounding the experimental design in the physicochemical properties of 3-Bromobenzo[d]isoxazol-4-ol and strictly adhering to ICH Q2(R2) validation parameters, laboratories can establish a highly reliable, high-throughput method for quantifying API building block purity.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.[Link]

  • How Does HPLC Core-Shell Technology Work? Chromatography Today. [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. [Link]

Sources

Comparative

Palladium Catalysts for 3-Bromobenzo[d]isoxazol-4-ol Cross-Coupling: A Performance Guide

Executive Summary For drug development professionals and synthetic chemists, functionalizing the benzo[d]isoxazole core is a critical pathway for accessing novel biologically active chemical space (such as bromodomain an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, functionalizing the benzo[d]isoxazole core is a critical pathway for accessing novel biologically active chemical space (such as bromodomain and kinase inhibitors). However, performing palladium-catalyzed cross-coupling on 3-bromobenzo[d]isoxazol-4-ol presents a notorious chemoselectivity challenge.

This guide objectively compares three distinct palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate. By analyzing the mechanistic causality behind catalyst failure and success, we demonstrate why bulky, electron-rich Buchwald-type ligands are mandatory for preserving the fragile heterocycle while achieving high coupling yields.

The Chemical Challenge: Reactivity vs. Stability

The 3-bromo position of the benzo[d]isoxazole ring is highly activated for oxidative addition, making it an excellent candidate for C-C bond formation [1]. However, the presence of the 4-hydroxyl group introduces two severe liabilities that dictate catalyst selection:

  • N–O Bond Lability: The benzo[d]isoxazole ring is highly sensitive to transition-metal-catalyzed N–O bond activation and base-mediated E1cB-like ring-opening [2]. Prolonged heating above 80 °C in the presence of strong bases yields unwanted salicylonitrile derivatives.

  • Catalyst Poisoning via 4-OH Chelation: The 4-hydroxyl group is weakly acidic (pKa ~ 8.5). Under basic cross-coupling conditions, it deprotonates to form a phenoxide. If the palladium center is not sterically protected, this phenoxide can coordinate to the Pd(II) intermediate, forming a stable chelate that stalls the catalytic cycle.

Reaction_Pathways Substrate 3-Bromobenzo[d]isoxazol-4-ol Success 3-Arylbenzo[d]isoxazol-4-ol (Desired Product) Substrate->Success Pd2(dba)3 / XPhos K3PO4, 50°C Degradation Salicylonitrile (Ring-Opened Byproduct) Substrate->Degradation Pd(PPh3)4 Na2CO3, 100°C

Caption: Divergent reaction pathways of 3-bromobenzo[d]isoxazol-4-ol based on catalyst and conditions.

Catalyst System Comparisons & Experimental Data

To establish the optimal conditions, we compare three standard palladium systems using the coupling of 3-bromobenzo[d]isoxazol-4-ol with phenylboronic acid as the benchmark reaction.

The Classic: Pd(PPh₃)₄ (First-Generation)
  • Mechanism: Utilizes monodentate triphenylphosphine ligands. Requires high temperatures to drive oxidative addition and strong bases (e.g., Na₂CO₃) for transmetalation.

  • Performance: Poor. The lack of steric bulk allows the 4-phenoxide to displace the PPh₃ ligands, poisoning the catalyst. To force the reaction, temperatures >90 °C are required, which rapidly cleaves the N–O bond, destroying the substrate.

The Bidentate Workhorse: Pd(dppf)Cl₂ (Second-Generation)
  • Mechanism: The large bite angle of the dppf ligand accelerates reductive elimination and provides moderate steric shielding against 4-OH chelation.

  • Performance: Moderate. It permits the use of weaker bases (like potassium acetate) and moderate heating (70–80 °C). While ring-opening is reduced, the reaction often stalls at 50-60% conversion due to gradual catalyst deactivation.

The Bulky Monodentate: Pd₂(dba)₃ + XPhos (Third-Generation)
  • Mechanism: Dialkylbiaryl phosphines like XPhos are highly electron-rich, accelerating oxidative addition. More importantly, their massive steric profile completely envelops the palladium center, physically blocking the 4-phenoxide from coordinating [3].

  • Performance: Excellent. The highly active Pd-XPhos complex drives the reaction to completion at mild temperatures (40–50 °C) using mild bases (K₃PO₄). The low temperature and steric protection entirely suppress N–O bond cleavage.

Quantitative Performance Summary
Catalyst SystemLigand TypeBaseTemp (°C)ConversionIsolated YieldRing-Opened Byproduct
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃100>95%12% >75%
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃8065%54% ~10%
Pd₂(dba)₃ / XPhos Bulky BiarylK₃PO₄50>99%88% <1%

Mechanistic Insights: Why Sterics Matter

The failure of first-generation catalysts is not due to a lack of oxidative addition, but rather a failure at the transmetalation step caused by off-target chelation.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br Transmet Transmetalation (Boronic Acid) OxAdd->Transmet + Base Poison Catalyst Poisoning (4-OH Chelation) OxAdd->Poison Unhindered Ligands (e.g., PPh3) RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 + Product

Caption: Suzuki-Miyaura catalytic cycle illustrating the risk of 4-OH chelation with unhindered ligands.

By utilizing XPhos, the bulky dicyclohexylphosphino group and the triisopropylphenyl ring create a deep catalytic pocket. The boronic acid can still access the Pd(II) center for transmetalation, but the rigid, bidentate-like geometry required for the 4-phenoxide to chelate is sterically forbidden.

Optimized Experimental Protocol: Pd₂(dba)₃ / XPhos System

This self-validating protocol is designed to maximize yield while preserving the benzo[d]isoxazole core.

Reagents:

  • 3-Bromobenzo[d]isoxazol-4-ol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% — equating to 4 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with dry Argon for 15 minutes prior to use. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and Pd(0). A stalled catalytic cycle increases the residence time of the substrate in the basic medium, drastically increasing the risk of ring-opening.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzo[d]isoxazol-4-ol, the arylboronic acid, and K₃PO₄.

  • Catalyst Activation: In a separate, argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in 2 mL of the degassed solvent for 5 minutes until the solution turns a deep, homogenous red/orange. Causality: Pre-forming the active Pd(0)-XPhos complex prevents the unprotected Pd from interacting with the substrate's N–O bond.

  • Reaction Execution: Add the remaining solvent to the Schlenk flask, followed by the pre-formed catalyst solution via syringe. Seal the flask and heat to 50 °C in an oil bath for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS or TLC (UV 254 nm). Validation Check: The disappearance of the starting material without the appearance of a highly fluorescent, lower-Rf spot (which indicates the salicylonitrile byproduct) confirms the successful preservation of the isoxazole core.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to neutralize the phenoxide and partition the product into the organic layer. Extract, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Title: Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition Source: Organometallics, American Chemical Society (2023) URL: [Link]

  • Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science, Royal Society of Chemistry (2014) URL: [Link]

  • Title: General Platform for the Conversion of Isoxazol-5-ones to 3,5-Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross-Coupling Strategies Source: European Journal of Organic Chemistry (2019) URL: [Link]

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 3-Bromobenzo[d]isoxazol-4-ol: A Comparative Guide

As a Senior Application Scientist, I approach structural elucidation not merely as a spectral matching exercise, but as a rigorous study of gas-phase thermodynamics. When analyzing halogenated heterocycles like 3-Bromobe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a spectral matching exercise, but as a rigorous study of gas-phase thermodynamics. When analyzing halogenated heterocycles like 3-Bromobenzo[d]isoxazol-4-ol , the choice of ionization source fundamentally alters the molecular degradation pathways.

This guide provides an in-depth, objective comparison of the fragmentation behavior of 3-Bromobenzo[d]isoxazol-4-ol under Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By understanding the causality behind these fragmentation patterns, researchers can select the optimal analytical platform for drug metabolism and pharmacokinetic (DMPK) studies or synthetic impurity profiling.

Mechanistic Principles: Ionization and Causality

To accurately interpret the mass spectra of 3-Bromobenzo[d]isoxazol-4-ol, we must first analyze the intrinsic vulnerabilities of its molecular scaffold (C₇H₄BrNO₂):

  • The Benzisoxazole Ring & The N-O Bond: The nitrogen-oxygen bond within the isoxazole ring is thermodynamically labile (bond dissociation energy ~55 kcal/mol). Under both hard and soft ionization, this bond serves as the primary initiation site for skeletal rearrangement and ring-opening [1].

  • The Bromine Isotope Effect: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). This creates a highly diagnostic, equidistant doublet in the precursor ion spectrum separated by 2 Da. Any fragment retaining the bromine atom will preserve this isotopic signature, while fragments that have expelled the halogen will collapse into a single monoisotopic peak.

  • Hard vs. Soft Ionization Causality:

    • EI-MS (70 eV): Strips an electron to form a highly energetic, odd-electron radical cation ([M]•⁺). To stabilize, this species readily expels radical neutrals (e.g., Br•) [2].

    • ESI-MS/MS (CID): Protonates the molecule to form a low-energy, even-electron cation ([M+H]⁺). According to the "even-electron rule," this species prefers to expel neutral, closed-shell molecules (e.g., HBr, H₂O, CO) rather than radicals [3].

Comparative Fragmentation Pathways

The diagram below maps the divergent gas-phase degradation routes of 3-Bromobenzo[d]isoxazol-4-ol based on the ionization technique applied.

MS_Pathways EI_Prec EI-MS Precursor [M]•⁺ m/z 213 / 215 (Odd-Electron) EI_F1 [M - Br]⁺ m/z 134 EI_Prec->EI_F1 - Br• (79/81 Da) EI_F2 [M - CO]•⁺ m/z 185 / 187 EI_Prec->EI_F2 - CO (28 Da) ESI_Prec ESI-MS Precursor [M+H]⁺ m/z 214 / 216 (Even-Electron) ESI_F1 [M+H - HBr]⁺ m/z 134 ESI_Prec->ESI_F1 - HBr (80/82 Da) ESI_F2 [M+H - H2O]⁺ m/z 196 / 198 ESI_Prec->ESI_F2 - H2O (18 Da) EI_F3 [M - Br - CO]⁺ m/z 106 EI_F1->EI_F3 - CO (28 Da) EI_F2->EI_F3 - Br• (79/81 Da) ESI_F3 [M+H - HBr - CO]⁺ m/z 106 ESI_F1->ESI_F3 - CO (28 Da)

Comparative fragmentation pathways of 3-Bromobenzo[d]isoxazol-4-ol under EI and ESI-CID.

Quantitative Data & Spectral Comparison

The table below summarizes the diagnostic ions generated by both platforms. Notice how the base peak shifts depending on the ionization method, driven by the thermodynamic preference for radical vs. neutral loss.

Ion Origin / AssignmentEI-MS (m/z)ESI-MS/MS (m/z)Relative AbundanceMechanistic Causality
Precursor Ion 213 / 215214 / 216Medium (EI) / High (ESI)[M]•⁺ in EI vs. [M+H]⁺ in ESI. Both exhibit the 1:1 Br isotope doublet.
Loss of Halogen 134134Base Peak (EI) EI loses Br• (79/81 Da). ESI loses HBr (80/82 Da). Both yield the same even-electron cation.
Loss of CO (Ring) 185 / 187N/ALowN-O bond cleavage followed by CO expulsion. Only stable as a radical cation in EI.
Loss of H₂O (Phenol) N/A196 / 198MediumProtonation of the 4-OH group in ESI leads to facile loss of neutral water (18 Da).
Secondary Cleavage 106106HighSequential loss of Halogen + CO. Represents the stable benzisoxazole core remnant.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be designed as self-validating systems. Below are the optimized protocols for analyzing 3-Bromobenzo[d]isoxazol-4-ol, complete with built-in quality control checkpoints.

Protocol A: LC-ESI-MS/MS (Soft Ionization)

Best for: Trace quantification in biological matrices and DMPK profiling.

  • Sample Preparation & Matrix Adjustment: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium toward the[M+H]⁺ species, maximizing positive-mode ESI efficiency.

    • Validation Checkpoint: Inject a solvent blank prior to the sample. The background noise at m/z 214/216 must be <10³ cps. If higher, system contamination or isobaric interference is present and must be resolved.

  • Precursor Ion Optimization (Q1): Infuse the sample at 10 µL/min.

    • Validation Checkpoint: Verify the presence of the exact 1:1 isotopic doublet at m/z 214.0 and 216.0. If the ratio is skewed (e.g., 3:1), it indicates co-eluting interference or in-source fragmentation, requiring a reduction in the declustering potential (DP).

  • Collision Energy (CE) Ramping (Q2/Q3): Isolate m/z 214 in Q1. Ramp the Collision Energy in Q2 from 10 eV to 50 eV using Argon as the collision gas.

    • Validation Checkpoint: Monitor the transition 214 → 134. As CE increases, the abundance of m/z 214 must decrease proportionally as m/z 134 increases. This inverse relationship mathematically validates parent-daughter causality.

Protocol B: GC-EI-MS (Hard Ionization)

Best for: Synthetic impurity profiling and library matching.

  • Ion Source Tuning: Heat the EI source to 230°C to prevent condensation of the analyte.

    • Validation Checkpoint: Perform a standard tune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 targets meet the manufacturer's relative abundance criteria. This validates that the electron filament is delivering exactly 70 eV of energy, ensuring reproducibility of the radical fragmentation pathways.

  • Chromatographic Separation: Inject 1 µL of the sample (100 µg/mL in Dichloromethane) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Use a split ratio of 10:1.

    • Causality: The highly polar 4-OH group can cause peak tailing. If severe tailing occurs, derivatize with BSTFA to form the TMS-ether prior to injection.

  • Spectral Deconvolution: Extract the mass spectrum across the apex of the chromatographic peak.

    • Validation Checkpoint: The mass spectrum at the leading edge, apex, and trailing edge of the peak must be identical. Spectral variance across the peak indicates co-elution of a structurally similar impurity (e.g., an unbrominated analog).

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing URL: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

  • Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles Source: Butlerov Communications URL: [Link]

Comparative

Spectroscopic Validation of 3-Bromobenzo[d]isoxazol-4-ol: A Comparative Guide Using FTIR and UV-Vis

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized heterocyclic building blocks. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) [1] is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized heterocyclic building blocks. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) [1] is a prime example. Benzoisoxazole derivatives serve as critical pharmacophores in the development of antipsychotics, anticonvulsants, and antimicrobial agents[2]. However, introducing a heavy halogen (bromine) at the C3 position, adjacent to a hydroxyl group at C4, creates a complex electronic environment that drastically alters the molecule's spectral signature compared to its unhalogenated analogs[3].

This guide provides an objective, in-depth comparison of the spectroscopic performance of 3-Bromobenzo[d]isoxazol-4-ol against the baseline Benzo[d]isoxazol-4-ol. By understanding the causality behind these spectral shifts and implementing self-validating protocols based on ICH Q2(R2) guidelines[4], researchers can ensure absolute structural integrity before downstream synthesis.

Mechanistic Rationale: The Causality of Spectral Shifts

To validate this compound, we must move beyond merely matching peaks to understanding why the spectra behave the way they do.

The Inductive and Steric Interplay (FTIR)

In FTIR spectroscopy, the C=N stretch of the isoxazole ring and the O-H stretch are our primary diagnostic bands. The bromine atom at C3 exerts a strong electron-withdrawing inductive effect (-I). This depletes electron density from the isoxazole ring, increasing the force constant of the C=N bond and causing a subtle blue shift (higher wavenumbers). Concurrently, the bulky bromine sterically interacts with the C4-OH group, restricting its rotational freedom and altering its hydrogen-bonding network, which sharpens the O-H stretch compared to the broad band seen in the unhalogenated analog.

Extended Conjugation and Heavy Atom Effects (UV-Vis)

In UV-Vis spectroscopy, the bromine atom introduces a "heavy atom effect" and extends the π -conjugation system. This reliably induces a bathochromic shift (red shift) in the π→π∗ transitions and a hyperchromic effect (increased molar absorptivity, ϵ )[3].

SubstituentEffects Base Benzo[d]isoxazol-4-ol (Base Scaffold) Subst C3 Bromination (Heavy Atom Addition) Base->Subst FTIR_Shift FTIR Impacts: C=N Blue Shift C-Br Band Emergence Subst->FTIR_Shift Inductive Effect (-I) UV_Shift UV-Vis Impacts: Bathochromic Shift Hyperchromic Effect Subst->UV_Shift Extended Conjugation

Caption: Logical flow of substituent effects on the spectroscopic properties of benzoisoxazole.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectral differences, providing a benchmark for objective comparison during quality control.

Spectroscopic FeatureBenzo[d]isoxazol-4-ol (Alternative)3-Bromobenzo[d]isoxazol-4-ol (Target)Mechanistic Cause for Variance
FTIR: O-H Stretch ~3350 cm⁻¹ (Broad)~3410 cm⁻¹ (Sharper)Steric hindrance from C3-Br disrupts intermolecular H-bonding.
FTIR: C=N Stretch ~1615 cm⁻¹~1635 cm⁻¹-I effect of Bromine increases bond force constant.
FTIR: C-Br Stretch N/A~580 - 620 cm⁻¹Direct vibration of the heavy halogen atom.
UV-Vis: λmax1​ ( π→π∗ ) ~215 nm~232 nmBathochromic shift due to extended π -conjugation[3].
UV-Vis: λmax2​ ( n→π∗ ) ~285 nm~305 nmStabilization of excited state by the heavy atom effect[3].

Self-Validating Experimental Protocols

Adhering to the ICH Q2(R2) Validation of Analytical Procedures framework[5], every test must be a self-validating system. The protocols below incorporate mandatory System Suitability Tests (SST) to guarantee instrumental accuracy before sample analysis.

FTIR Validation Workflow (ATR Method)

Why ATR over KBr? Attenuated Total Reflectance (ATR) eliminates the moisture interference (water bands at 3400 cm⁻¹ and 1640 cm⁻¹) commonly introduced during KBr pellet pressing. This is critical when the primary diagnostic feature is the C4 hydroxyl group.

Step-by-Step Methodology:

  • System Suitability Test (SST): Scan a standard polystyrene film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1.0 cm⁻¹ of their theoretical values.

  • Background Collection: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit 2-3 mg of solid 3-Bromobenzo[d]isoxazol-4-ol directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Data Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber scale. Identify the C-Br stretch at ~600 cm⁻¹ to confirm halogenation.

UV-Vis Validation Workflow

Why Methanol? Methanol is a polar protic solvent. It stabilizes the non-bonding electrons on the isoxazole nitrogen and oxygen via hydrogen bonding, allowing for clear resolution of the n→π∗ transitions without the spectral cut-off issues seen in aromatic solvents.

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a holmium oxide glass filter to verify wavelength accuracy. Ensure the sharp absorption peak at 279.3 nm is detected within ±0.5 nm.

  • Sample Preparation: Accurately weigh 10 mg of 3-Bromobenzo[d]isoxazol-4-ol and dissolve in 100 mL of spectroscopic-grade methanol (Stock: 100 µg/mL). Dilute to a working concentration of 10 µg/mL.

  • Baseline Correction: Fill two matched 10 mm quartz cuvettes with pure methanol. Place them in the reference and sample paths and perform a baseline zero from 200 nm to 400 nm.

  • Sample Analysis: Replace the sample cuvette with the 10 µg/mL analyte solution. Scan from 200 nm to 400 nm at a scan rate of 240 nm/min.

  • Validation Check (Linearity): Prepare concentrations at 5, 10, 15, and 20 µg/mL. Plot absorbance at λmax2​ (~305 nm) versus concentration to confirm adherence to the Beer-Lambert Law ( R2≥0.999 ), fulfilling ICH Q2(R2) linearity requirements[4].

ValidationWorkflow Start Sample: 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) SST System Suitability Test (SST) Polystyrene Film & Holmium Oxide Start->SST FTIR FTIR Analysis (ATR) Focus: O-H, C=N, C-Br SST->FTIR UVVis UV-Vis Analysis (Methanol) Focus: π→π*, n→π* SST->UVVis ICH ICH Q2(R2) Validation Specificity & Linearity Check FTIR->ICH UVVis->ICH Report Validated Spectroscopic Profile Ready for Downstream Synthesis ICH->Report

Caption: Step-by-step ICH Q2(R2) compliant spectroscopic validation workflow.

Conclusion

Validating 3-Bromobenzo[d]isoxazol-4-ol requires an appreciation for how the C3-bromine and C4-hydroxyl groups manipulate the molecule's electron cloud. By observing the specific blue shift of the C=N bond in FTIR and the extended bathochromic shift in UV-Vis, researchers can unequivocally differentiate this compound from unhalogenated alternatives. Implementing the self-validating workflows detailed above ensures that your analytical data is not just descriptive, but structurally authoritative and compliant with global regulatory standards.

References

  • dft calculations of benzoisoxazole derivatives - DergiPark. Available at:[Link]

  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - Preprints.org. Available at:[Link]

  • validation of analytical procedures q2(r2) - ICH. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

Sources

Validation

3-Bromobenzo[d]isoxazol-4-ol versus benzisoxazole analogs in medicinal chemistry

3-Bromobenzo[d]isoxazol-4-ol vs. Traditional Benzisoxazole Analogs: A Technical Comparison Guide for Medicinal Chemists The benzisoxazole core is widely recognized as a privileged scaffold in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Bromobenzo[d]isoxazol-4-ol vs. Traditional Benzisoxazole Analogs: A Technical Comparison Guide for Medicinal Chemists

The benzisoxazole core is widely recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous antipsychotic, antimicrobial, and anticancer agents[1]. While traditional benzisoxazole analogs (such as those found in risperidone or paliperidone) rely on specific, pre-installed functional groups to engage targets, modern drug discovery demands highly versatile building blocks for late-stage diversification.

3-Bromobenzo[d]isoxazol-4-ol (CAS 1783424-58-7) emerges as a superior intermediate in this context[2]. By featuring a strategically positioned bromine atom and a hydroxyl group, it offers orthogonal vectors for both synthetic functionalization and target binding. This guide objectively compares 3-Bromobenzo[d]isoxazol-4-ol against standard benzisoxazole analogs, detailing its mechanistic advantages and providing validated experimental workflows.

Structural and Physicochemical Comparison

To understand the utility of 3-Bromobenzo[d]isoxazol-4-ol, we must compare its physicochemical profile against standard unsubstituted and mono-substituted benzisoxazoles. The presence of the C3-bromo and C4-hydroxy groups fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

Table 1: Comparative Physicochemical & Binding Metrics of Benzisoxazole Scaffolds

MetricUnsubstituted Benzisoxazole6-Fluoro-3-alkylbenzisoxazole3-Bromobenzo[d]isoxazol-4-ol
Molecular Weight ( g/mol ) 119.12~200 - 250214.02
LogP (Calculated) 1.452.80 - 3.502.10
H-Bond Donors 001 (C4-OH)
H-Bond Acceptors 2 (N, O)2 (N, O)3 (N, O, OH)
Halogen Bonding Capacity NoneWeak (Fluorine)Strong (Bromine, σ-hole)
Derivatization Vectors Limited (Requires harsh conditions)Pre-installed, low flexibilityHigh (C3 Cross-coupling, C4 Alkylation)

Mechanistic & Binding Advantages

The substitution pattern of 3-Bromobenzo[d]isoxazol-4-ol allows it to act as a highly specific pharmacophore.

  • Halogen Bonding via the C3-Bromo Group: Halogen atoms, particularly bromine, feature an electron-deficient region known as a σ-hole. In target binding, this allows the bromine to act as a highly directional Lewis acid. For instance, in the development of Heat Shock Protein 90 (Hsp90) inhibitors, bromo-substituted benzisoxazoles demonstrate superior binding because the bromine atom points directly into a small hydrophobic pocket, interacting favorably with residues like Phe138 and Leu107[3].

  • Hydrogen Bonding via the C4-Hydroxy Group: Unlike traditional lipophilic benzisoxazoles, the C4-OH acts as a strong hydrogen-bond donor and acceptor, enabling the molecule to anchor to polar residues (e.g., Asp or Glu) at the edge of active sites.

Pharmacophore cluster_scaffold 3-Bromobenzo[d]isoxazol-4-ol Br C3-Bromo Pocket1 Hydrophobic Pocket (e.g., Phe/Leu) Br->Pocket1 Halogen Bonding (σ-hole) OH C4-Hydroxy Pocket2 H-Bond Acceptor (e.g., Asp/Glu) OH->Pocket2 H-Bond Donor Core Benzisoxazole Ring Pocket3 Pi-Pi Stacking Residues Core->Pocket3 Pi-Stacking

Pharmacophore model illustrating the distinct binding vectors of 3-Bromobenzo[d]isoxazol-4-ol.

Synthetic Workflows & Experimental Protocols

The primary advantage of 3-Bromobenzo[d]isoxazol-4-ol over pre-functionalized analogs is its utility in divergent library synthesis. The C3-bromo group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-OH can be independently alkylated or protected.

Protocol: Synthesis of C3-Aryl Benzisoxazole Derivatives via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure high yields while preventing catalyst poisoning.

Step 1: O-Protection (Masking the Hydroxyl)

  • Causality: The free C4-hydroxyl group is highly acidic. Under the basic conditions required for cross-coupling, it can deprotonate, coordinate with the palladium catalyst (leading to deactivation), or undergo competitive O-arylation. Protecting it as a Methoxymethyl (MOM) ether eliminates these risks.

  • Method: Dissolve 3-Bromobenzo[d]isoxazol-4-ol (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0°C. Dropwise add MOM-Cl (1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot confirms complete protection.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Causality: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand provides a wide bite angle, which is critical for facilitating oxidative addition and reductive elimination in sterically hindered, ortho-substituted bromoarenes. A biphasic 1,4-Dioxane/ H2​O system ensures optimal solubility for both the organic substrate and the inorganic base.

  • Method: Combine the MOM-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a 4:1 mixture of 1,4-Dioxane/ H2​O . Degas with argon for 10 minutes. Heat at 90°C for 12 hours.

  • Self-Validation: Perform LC-MS on the crude mixture. Successful coupling is confirmed by the presence of the desired [M+H]+ mass peak and the absence of the characteristic 1:1 bromine isotopic pattern ( M/M+2 ) of the starting material.

Step 3: Deprotection

  • Causality: Acidic cleavage is chosen because the benzisoxazole core is stable under mild acidic conditions but susceptible to ring-opening under strong bases.

  • Method: Treat the coupled product with 3M HCl in Methanol at 50°C for 2 hours. Neutralize with saturated NaHCO3​ and extract with EtOAc.

  • Self-Validation: 1H NMR (DMSO- d6​ ) will show the disappearance of the MOM aliphatic peaks and the reappearance of a broad singlet at ~10 ppm, corresponding to the free phenolic -OH.

Synthesis SM 3-Bromobenzo[d]isoxazol-4-ol (Starting Material) Step1 Step 1: O-Protection (MOM-Cl, DIPEA) SM->Step1 Mask reactive -OH Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Step1->Step2 C-C Bond Formation Step3 Step 3: Deprotection (HCl / MeOH) Step2->Step3 Reveal Pharmacophore Product C3-Functionalized Benzisoxazol-4-ol Library Step3->Product Final API Isolation

Step-by-step synthetic workflow for generating C3-functionalized benzisoxazole libraries.

Conclusion

While traditional benzisoxazole analogs remain highly relevant for established targets like dopamine and serotonin receptors, their lack of synthetic handles limits their use in novel drug discovery. 3-Bromobenzo[d]isoxazol-4-ol bridges this gap. By providing dual vectors for functionalization (C3 cross-coupling and C4 alkylation) and unique binding mechanisms (halogen and hydrogen bonding), it serves as an elite building block for medicinal chemists targeting complex biological pockets, such as those found in molecular chaperones and kinases.

References

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: MedChemComm (RSC Publishing) / PMC - NIH URL: [Link]

  • Title: Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Evaluating the Leaving Group Ability of Bromine in 3-Bromobenzo[d]isoxazol-4-ol: A Comparative Guide

As a Senior Application Scientist, evaluating the reactivity of bifunctional heterocyclic building blocks requires looking beyond basic textbook rules. The 1,2-benzisoxazole core is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of bifunctional heterocyclic building blocks requires looking beyond basic textbook rules. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and novel therapeutics. While the 3-position of this ring system is highly electrophilic, introducing a hydroxyl group at the adjacent 4-position—as seen in 3-Bromobenzo[d]isoxazol-4-ol —creates a complex interplay of steric and electronic effects.

This guide objectively compares the leaving group ability of bromine in this specific microenvironment against alternative halogenated scaffolds, providing actionable insights and self-validating protocols for both cross-coupling and Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Evaluation: Electronic vs. Steric Causality

To successfully functionalize 3-Bromobenzo[d]isoxazol-4-ol, one must understand the dual nature of the 4-hydroxyl group and how it modulates the C3-Br bond.

The Electrophilic C3 Position

In a standard 1,2-benzisoxazole, the C=N–O system acts as a powerful electron sink, rendering the C3 carbon highly susceptible to nucleophilic attack. Bromine and chlorine are both viable leaving groups here, but their performance diverges based on the reaction type.

Electronic Passivation via the 4-OH Group

The hydroxyl group at the 4-position exerts a strong electron-donating resonance effect (+M). More critically, its pKa is relatively low. Under standard basic SNAr or cross-coupling conditions (e.g., using K2CO3 or NaOH), the hydroxyl group deprotonates to form a phenoxide anion. This phenoxide pumps immense electron density into the isoxazole ring, drastically raising the activation energy required to form the anionic Meisenheimer complex during SNAr[1]. Consequently, the leaving group ability of bromine is artificially suppressed by the electronic environment.

Peri-Steric Hindrance in Cross-Coupling

For Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) complex into the C-Br bond[2]. The 4-position is peri to the 3-position, meaning the C4-OH and C3-Br groups are spatially forced together. This steric crowding severely hinders the approach of bulky, ligand-rich palladium complexes, making oxidative addition significantly slower than in unsubstituted 3-bromobenzo[d]isoxazoles.

Comparative Performance Data

To contextualize the performance of 3-Bromobenzo[d]isoxazol-4-ol, we compare it against its chlorinated analog and the unsubstituted baseline compound.

Table 1: Relative Reactivity and Yield Comparison

CompoundSNAr Yield (Piperidine, 110°C)Suzuki Coupling Yield (PhB(OH)₂, Pd(PPh₃)₄)Primary Mechanistic Barrier
3-Bromobenzo[d]isoxazol-4-ol Low (< 20%)Moderate (55-65%)Peri-steric hindrance & Phenoxide deactivation
3-Chlorobenzo[d]isoxazol-4-ol Moderate (40-50%)Low (< 15%)Poor oxidative addition (Strong C-Cl bond)
3-Bromobenzo[d]isoxazole (No 4-OH)High (85-95%)Excellent (90-95%)None (Baseline high electrophilicity)

Data Synthesis: In SNAr, chlorine outperforms bromine because its higher electronegativity better stabilizes the transition state[1]. However, in transition-metal catalysis, the weaker C-Br bond makes bromine the vastly superior leaving group, provided the 4-OH group's interference is mitigated[2].

Visualizing the Reaction Logic

The following diagrams map the mechanistic divergence and the optimized experimental workflow for handling this specific compound.

MechanisticLogic Substrate 3-Bromobenzo[d]isoxazol-4-ol Pd_Cat Pd(0) Catalyst (Suzuki-Miyaura) Substrate->Pd_Cat Nuc_Att Nucleophile (Amine) (S_NAr) Substrate->Nuc_Att OxAdd Oxidative Addition (C-Br Cleavage) Pd_Cat->OxAdd Meisenheimer Meisenheimer Complex (Sterically Hindered) Nuc_Att->Meisenheimer Product_CC 3-Aryl Derivative OxAdd->Product_CC Product_SNAr 3-Amino Derivative Meisenheimer->Product_SNAr

Mechanistic divergence of 3-Bromobenzo[d]isoxazol-4-ol in Cross-Coupling vs. SNAr pathways.

ExperimentalWorkflow Step1 1. Reagent Prep (Inert Atm) Step2 2. Catalyst Add Pd(PPh3)4 + CsF Step1->Step2 Step3 3. Thermal Heat (90°C, 12h) Step2->Step3 Step4 4. pH Adjust (pH ~5-6) Step3->Step4 Step5 5. Extract & Purify Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling of the target compound.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to navigate the unique challenges of the 4-OH group.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Displace the C3-bromide with an aryl boronic acid while mitigating 4-OH deactivation.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous Cesium Fluoride (CsF, 2.5 equiv).

    • Causality: CsF is deliberately chosen over standard aqueous Na₂CO₃. CsF provides the necessary basicity to activate the boronic acid via a fluoroborate intermediate, but its anhydrous nature minimizes the formation of the highly deactivating 4-phenoxide anion, preserving the electrophilicity of the C-Br bond.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Rigorous deoxygenation is critical. The sterically hindered oxidative addition step is slow; any residual oxygen will prematurely oxidize the Pd(0) catalyst before it can insert into the C-Br bond.

  • Thermal Activation & Monitoring: Heat the reaction to 90 °C. Monitor via LC-MS.

    • Self-Validation: The reaction is on track if the starting material mass (M+H = 214/216) steadily decreases. Complete consumption typically requires 12-16 hours due to the peri-steric hindrance.

  • Targeted Workup: Cool to room temperature, dilute with EtOAc, and wash with a mildly acidic buffer (saturated NH₄Cl, pH ~5-6).

    • Causality: At alkaline pH, the 4-OH group renders the product partially water-soluble. Acidifying the aqueous layer ensures the product remains fully protonated and partitions entirely into the organic phase, preventing catastrophic yield loss during extraction.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C3-bromide with a secondary amine (e.g., piperidine).

  • Reagent Mixing: Combine 3-Bromobenzo[d]isoxazol-4-ol (1.0 equiv) and piperidine (3.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Thermal Activation: Heat the mixture to 110 °C.

    • Causality: The poor leaving group ability of bromine in SNAr (compared to chlorine)[1], combined with the electron-donating nature of the 4-OH group, creates a massive activation energy barrier for Meisenheimer complex formation. High-boiling polar aprotic solvents (NMP) and elevated temperatures are mandatory.

  • Monitoring: Track progress via HPLC.

    • Self-Validation: Expect a slow conversion rate. If conversion stalls at <20% after 24 hours, it empirically confirms the deactivating nature of the 4-OH group. In such cases, switching the starting material to 3-Chlorobenzo[d]isoxazol-4-ol is recommended for SNAr-heavy synthetic routes.

References

  • Title: recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Source: chim.it.
  • Title: SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. Source: nih.gov.
  • Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Source: researchgate.net.

Sources

Safety & Regulatory Compliance

Safety

3-Bromobenzo[d]isoxazol-4-ol: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, the structural realities of specific molecules demand precision in waste management.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, the structural realities of specific molecules demand precision in waste management. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a halogenated heterocyclic compound widely utilized in drug discovery and synthetic chemistry. Its disposal requires strict adherence to halogenated waste protocols to prevent environmental contamination, mitigate hazardous chemical reactions, and control laboratory operational costs.

This guide provides the definitive, step-by-step operational logic for the safe handling and disposal of 3-Bromobenzo[d]isoxazol-4-ol.

Chemical Profiling & The Causality of Hazards (The "Why")

To build a self-validating safety protocol, we must first understand the mechanistic hazards of the molecule. The presence of the bromine atom and the benzisoxazole ring dictates a highly specific disposal pathway.

  • Halogenated Combustion Byproducts: When brominated organics are incinerated improperly at lower temperatures, they can generate highly toxic hydrogen bromide (HBr) gas and brominated dioxins or furans. This necessitates segregation into a dedicated Halogenated Organic Waste stream destined for specialized high-temperature incineration (>1000°C) equipped with caustic scrubbing systems.

  • Nitrogenous Off-Gassing: The isoxazole ring (containing both nitrogen and oxygen) can yield nitrogen oxides (NOx) upon thermal decomposition.

  • Thermodynamic Disruption (BTU Dilution): Halogenated compounds possess significantly lower calorific values (BTUs) than standard non-halogenated hydrocarbons. Mixing halogenated compounds like 3-Bromobenzo[d]isoxazol-4-ol into non-halogenated streams dilutes the fuel value of the waste, disrupting the "fuels blending" process used by waste management facilities and exponentially increasing disposal costs [1].

Quantitative Waste Stream Comparison

To ensure operational efficiency and cost-effectiveness, summarize your waste streams using the thermodynamic and logistical parameters below:

ParameterHalogenated Waste (e.g., 3-Bromobenzo[d]isoxazol-4-ol)Non-Halogenated Waste
Calorific Value (BTU) Low (< 5,000 BTU/lb)High (> 10,000 BTU/lb)
Combustion Byproducts HBr, HCl, NOx, Dioxins/FuransCO₂, H₂O, NOx
Incineration Requirement High-temp (>1000°C) with caustic scrubbersStandard fuels blending
Relative Disposal Cost ~2x to 3x higher [1]Baseline
Compatible Solvents Dichloromethane (DCM), ChloroformAcetone, Ethanol, Hexane

Mandatory Visualization: Disposal Pathway

The following diagram maps the operational logic for segregating and disposing of 3-Bromobenzo[d]isoxazol-4-ol, ensuring it reaches the correct thermal destruction facility without cross-contaminating incompatible streams.

G Start 3-Bromobenzo[d]isoxazol-4-ol (Solid or Solution) Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation SolidWaste Solid Waste (Contaminated PPE/Vials) Segregation->SolidWaste Solid residues LiquidWaste Liquid Waste (Halogenated Solvents) Segregation->LiquidWaste Dissolved in solvent Incompatible Incompatible Streams (Acids, Bases, Metals) Segregation->Incompatible DO NOT MIX Collection Satellite Accumulation Area (Vapor-Tight, Labeled) SolidWaste->Collection LiquidWaste->Collection EHS EHS / Waste Management Pickup Collection->EHS Incinerator High-Temperature Incineration (>1000°C) EHS->Incinerator

Workflow for the segregation, accumulation, and high-temperature incineration of halogenated waste.

Step-by-Step Disposal Workflows

Trustworthy laboratory protocols rely on self-validating systems. By following these exact steps, you eliminate the guesswork that leads to regulatory fines or safety incidents.

Protocol A: Liquid Waste (Reaction Mixtures & Solvents)

When 3-Bromobenzo[d]isoxazol-4-ol is dissolved in solvents during synthesis or assay preparation, it must be handled as liquid hazardous waste.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy or an approved safety disposal can specifically designated for Halogenated Waste. Ensure the container features a vapor-tight, threaded cap.

  • Pre-Addition Labeling: Before the first drop of waste is added, attach a Hazardous Waste tag. Explicitly write "3-Bromobenzo[d]isoxazol-4-ol" alongside the primary solvent (e.g., "Dichloromethane 95%, 3-Bromobenzo[d]isoxazol-4-ol 5%"). Never use abbreviations or chemical formulas [1].

  • Fume Hood Transfer: Always transfer the waste inside a certified chemical fume hood using a chemically compatible funnel. Immediately seal the container cap tightly after the transfer is complete to prevent vapor release.

  • Secondary Containment: Store the container in a chemically resistant secondary containment tray within your laboratory's designated Satellite Accumulation Area (SAA). Keep away from direct sunlight, heat sources, and incompatible chemicals (strong acids, bases, or reactive metals).

Protocol B: Solid Waste (Contaminated Consumables)

Empty reagent vials, contaminated weigh boats, and compromised PPE (nitrile gloves) retain trace amounts of the brominated compound.

  • Collection: Place all contaminated solid consumables into a transparent, puncture-resistant plastic bag or a designated solid hazardous waste drum.

  • Spill Response Integration: In the event of a powder spill, do not use combustible materials like sawdust to clean it up. Use inert absorbent pads, place them in the solid waste container, and seal tightly.

  • Labeling: Tag the container as "Hazardous Solid Waste - Contaminated with Halogenated Organics (3-Bromobenzo[d]isoxazol-4-ol)".

Regulatory Compliance & Manifesting

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing 3-Bromobenzo[d]isoxazol-4-ol mixed with common halogenated laboratory solvents typically falls under F-Listed hazardous waste (spent solvents) or characteristic waste [2].

  • Accumulation Limits: Depending on your facility's generator status (Large Quantity Generator vs. Small Quantity Generator), you must adhere to strict accumulation time limits (typically 90 or 180 days) before the waste must be manifested and shipped off-site [2].

  • Training: Ensure all personnel handling this material have documented RCRA hazardous waste training, specifically focusing on the segregation of halogenated vs. non-halogenated streams.

References

  • Hazardous Waste Generator Regulatory Summary U.S. Environmental Protection Agency (EPA) URL:[Link]

Handling

Comprehensive Safety and Operational Guide for Handling 3-Bromobenzo[d]isoxazol-4-ol

Executive Summary & Chemical Profile 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a specialized halogenated heterocyclic compound frequently utilized as an intermediate in advanced drug development and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a specialized halogenated heterocyclic compound frequently utilized as an intermediate in advanced drug development and medicinal chemistry[1]. Due to the presence of a reactive bromine atom and a hydroxyl group on the benzisoxazole scaffold, the compound presents specific acute toxicity and stability challenges. It is highly susceptible to oxidative and hydrolytic degradation if exposed to ambient moisture, necessitating strict cold-chain and inert-atmosphere protocols[1].

To build a secure and self-validating operational environment, researchers must understand the causality behind the required safety measures rather than simply following a checklist.

Quantitative Safety & Logistics Data
Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 1783424-58-7Unique identifier for tracking and inventory[1].
Storage Temperature 2-8°C (Cold-chain)Requires a specialized flammable-rated lab refrigerator[1].
Atmosphere Inert (Argon or Nitrogen)Must be handled in a glovebox or via Schlenk line[2].
Health Hazards H302, H315, H319, H332, H335Mandates strict PPE (respiratory, dermal, ocular)[3].
Signal Word WarningIndicates significant acute toxicity and irritant potential[3].

Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I emphasize that PPE is not just a barrier; it is a diagnostic tool. Every piece of equipment chosen for handling 3-Bromobenzo[d]isoxazol-4-ol serves a specific mechanistic purpose.

  • Dermal Protection (Double-Gloving): Utilize double-layered nitrile gloves (minimum 5 mil thickness).

    • Scientific Causality: Halogenated heterocyclic compounds can slowly permeate standard latex. A double-glove system acts as a self-validating safety mechanism; if the outer glove is compromised, tears, or shows chemical discoloration, the inner glove maintains the dermal barrier while the operator safely egresses to change PPE.

  • Body Protection: Flame-resistant (FR) laboratory coat (blue) with fitted cuffs[4].

    • Scientific Causality: Fitted cuffs prevent accidental snagging on Schlenk line glassware. An FR material mitigates secondary risks if the compound is handled alongside flammable solvents during synthesis.

  • Ocular Protection: Splash-proof chemical safety goggles.

    • Scientific Causality: Standard safety glasses lack orbital seals. Given the H319 (serious eye irritation) classification[3], a full orbital seal prevents micro-particulates from settling into the eyes during gravimetric transfers.

  • Respiratory & Environmental Controls: Execute all open-container manipulations within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm)[4].

    • Scientific Causality: 3-Bromobenzo[d]isoxazol-4-ol is classified as harmful if inhaled (H332) and a respiratory irritant (H335)[3]. Proper laminar flow prevents the aerosolization of fine particulates into the operator's breathing zone.

Operational Workflow: Inert Atmosphere Handling

The hydroxylated benzisoxazole ring can undergo unwanted side reactions if exposed to atmospheric oxygen and moisture. Furthermore, introducing a cold vessel directly into a humid laboratory environment causes immediate condensation, driving hydrolytic degradation[4]. The following self-validating protocol ensures both operator safety and chemical integrity.

Step-by-Step Methodology: Cold Retrieval and Gravimetric Transfer
  • Cold Storage Retrieval: Remove the sealed secondary containment vessel from the 2-8°C flammable-rated refrigerator[5]. Do not open the primary chemical vial.

  • Thermal Equilibration: Place the sealed vial into a vacuum desiccator for 30–45 minutes until it reaches ambient room temperature[4].

    • Validation: Touch the exterior of the vial with a gloved hand; it must not feel cold to the touch. This guarantees no atmospheric moisture will condense on the powder when opened.

  • Inert Chamber Transfer: Transfer the equilibrated vial into a glovebox antechamber. Cycle the antechamber with anhydrous Argon or Nitrogen a minimum of three times to remove atmospheric oxygen[2].

  • Anti-Static Weighing: Inside the main glovebox chamber, dispense the required mass using an anti-static weighing boat and a grounded micro-spatula.

    • Validation: The powder should flow freely without clinging to the spatula, confirming the absence of static charge and moisture.

  • Headspace Purging & Sealing: Once weighing is complete, ensure the primary vial's headspace is fully purged with the inert gas[2]. Secure the cap and wrap the seal tightly with Parafilm.

  • Return to Storage: Remove the sealed vial via the antechamber and immediately return it to the 2-8°C refrigerator[5]. Ensure no food or drink is stored in this unit[6].

Workflow A 1. Cold Storage Retrieval (2-8°C) B 2. Thermal Equilibration (30 mins in Desiccator) A->B Prevent Condensation C 3. Inert Atmosphere Transfer (Glovebox / Schlenk) B->C Verify Dry Exterior D 4. Anti-Static Weighing (Minimize Aerosolization) C->D Maintain Inert Gas E 5. Headspace Purge & Seal (Argon / N2) D->E Post-Measurement F 6. Return to Cold Storage (Secondary Containment) E->F Ensure Tight Seal

Workflow for the inert-atmosphere handling and thermal equilibration of 3-Bromobenzo[d]isoxazol-4-ol.

Emergency Response & Waste Management

Even with rigorous protocols, operational deviations can occur. A rapid, scientifically sound response prevents localized incidents from escalating.

  • Spill Cleanup Protocol: Do not dry sweep the compound. Dry sweeping aerosolizes the irritant powder, directly violating H332/H335 safety constraints. Instead, cover the spill with damp sand or a universal chemical absorbent[2]. Scoop the absorbed mixture using a non-sparking tool into a designated hazardous waste container.

  • Waste Disposal: Collect all contaminated PPE, weighing boats, and residual chemical in a compatible, clearly labeled, screw-top waste container[4]. Store in a designated "Hazardous Waste Storage Area" with secondary containment, segregated from strong acids or oxidizing agents[4].

References

  • [1] Title: 3-Bromobenzo[d]isoxazole | BLD Pharm. Source: bldpharm.com. URL: 1

  • [3] Title: 3-Bromobenzo[d]isoxazole Hazard Data | BLD Pharm. Source: bldpharm.com. URL: 3

  • [5] Title: Requirements for Pyrophoric Research. Source: utexas.edu. URL: 5

  • [2] Title: Pyrophoric Materials | Division of Research Safety. Source: illinois.edu. URL: 2

  • [6] Title: Safe Storage of Hazardous Chemicals. Source: cam.ac.uk. URL: 6

  • [4] Title: Laboratory Safety Manual and Chemical Hygiene Plan. Source: ucsb.edu. URL: 4

Sources

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